2-Bromofuran
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrO/c5-4-2-1-3-6-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMCMWPHMPODNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207108 | |
| Record name | Furan, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
584-12-3 | |
| Record name | Furan, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Genesis of a Key Heterocycle: A Technical History of 2-Bromofuran Synthesis and Discovery
For Immediate Release
A deep dive into the historical and synthetic landscape of 2-bromofuran reveals a journey of evolving chemical strategies, from early, harsh halogenation methods to modern, efficient protocols. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of this pivotal heterocyclic compound, complete with detailed experimental procedures, comparative data, and visualized synthetic pathways.
The story of this compound, a cornerstone in the synthesis of numerous pharmaceuticals and complex organic molecules, is one of incremental yet significant advancements in synthetic organic chemistry. While the precise moment of its first synthesis is not definitively documented in readily available literature, early investigations into the halogenation of furan in the mid-20th century laid the groundwork for its isolation and characterization. The inherent reactivity of the furan ring towards electrophilic substitution made it a prime candidate for bromination, leading to the eventual identification of this compound.
Evolution of Synthetic Methodologies
The synthesis of this compound has progressed through several key methodological shifts, each aiming for improved yields, selectivity, and operational simplicity. The primary approaches can be categorized as direct bromination of furan and synthesis via metallated furan intermediates.
Direct Bromination of Furan
The most straightforward approach to this compound is the direct electrophilic bromination of the furan ring. However, the high reactivity of furan necessitates careful control of reaction conditions to avoid polybromination and degradation.
Early Methods: Initial attempts involved the use of elemental bromine (Br₂). While effective, this method often suffers from a lack of selectivity, leading to the formation of polybrominated byproducts and tars, especially at room temperature.
Bromine in Dimethylformamide (DMF): A significant improvement came with the use of bromine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This method provides this compound in moderate to good yields by moderating the reactivity of bromine.[1][2]
N-Bromosuccinimide (NBS) in DMF: The use of N-bromosuccinimide (NBS) as a brominating agent offers a milder and more selective alternative to elemental bromine. The reaction, typically carried out in DMF, proceeds with good yields and is amenable to larger-scale preparations.[2] This method has become one of the most common and practical routes to this compound.
Other Brominating Agents: Several other reagents have been explored for the direct bromination of furan, including:
-
Hexabromocyclopentadiene: A less common and more specialized reagent.[2]
-
Dioxane Dibromide: A solid, stable source of bromine that can be used under solvent-free conditions.
-
2,4,4,6-Tetrabromo-2,5-cyclohexadienone: Utilized in microwave-assisted syntheses for rapid and efficient bromination.[2]
Synthesis via Metallated Furan
An alternative strategy involves the initial metallation of furan, followed by quenching with a bromine source. This approach offers excellent regioselectivity.
Lithiation followed by Bromination: Treatment of furan with a strong organolithium base, such as ethyl lithium (EtLi) or n-butyllithium (n-BuLi), at low temperatures generates 2-lithiofuran. Subsequent reaction with elemental bromine provides this compound in good yields.[2] This method is particularly useful when high purity and specific regiochemistry are required.
Comparative Analysis of Synthetic Methods
The choice of synthetic method for this compound depends on factors such as scale, desired purity, and available resources. The following table summarizes the key quantitative data for the most common synthetic routes.
| Method | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Direct Bromination | ||||||
| Elemental Bromine | Dioxane | -5 | - | - | ||
| Bromine in DMF | Br₂ | DMF | 25-30 | 1 h | 70 | [1][3] |
| NBS in DMF | N-Bromosuccinimide | DMF | 25-35 | 2-4 h | 65-75 | [2] |
| Dioxane Dibromide | Dioxane Dibromide | None (solvent-free) | 0-5 to ambient | Varies | - | [4][5] |
| Microwave-assisted | 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | - | - | - | - | [2][6] |
| Via Metallation | ||||||
| Lithiation | EtLi then Br₂ | Ether | -80 | - | 70-80 | [2] |
Note: Yields and reaction conditions can vary based on the specific experimental setup and scale.
Experimental Protocols
For the benefit of researchers, detailed experimental protocols for the two most prevalent methods are provided below.
Synthesis of this compound using N-Bromosuccinimide (NBS) in DMF[3]
Materials:
-
Furan
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Three-necked, round-bottomed flask
-
Addition funnel
-
Stirring apparatus
-
Steam distillation apparatus
Procedure:
-
In a 500-mL, three-necked, round-bottomed flask, dissolve furan (15.3 g, 0.225 mol) in DMF (40 mL).
-
Prepare a solution of NBS (20 g, 0.112 mol) in DMF (60 mL).
-
Add the NBS solution to the furan solution via an addition funnel over a period of 40–60 minutes, while maintaining the internal temperature between 25 and 35 °C with constant stirring. The reaction is exothermic. The solution will change color from brown to dark green.
-
After the addition is complete, continue stirring the reaction mixture at ambient temperature for an additional 2–4 hours.
-
Set up a steam distillation apparatus. Gradually heat the reaction mixture to 100–110 °C to distill any unreacted furan.
-
Introduce a constant jet of steam into the reaction mixture. Collect the distillate, which consists of water and this compound.
-
Transfer the distillate to a separatory funnel and add 20–30 mL of water. Shake well to extract any residual DMF into the aqueous layer.
-
Separate the lower organic layer, which is the this compound product. The typical yield is 65–75%.
Synthesis of this compound using Bromine in DMF[4]
Materials:
-
Furan
-
Bromine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Diethylphenylamine
-
Sodium sulfate
-
Ice water
-
Distillation apparatus
Procedure:
-
Cool DMF (35 mL) to -20 °C.
-
Slowly add bromine (13 mL, 253 mmol) to the cold DMF over 25 minutes to prepare a bromine-DMF solution.
-
In a separate flask, dissolve furan (25 mL, 345 mmol) in DMF (35 mL).
-
Add the bromine-DMF solution dropwise to the furan solution over 1 hour, maintaining the temperature between 25 and 30 °C.
-
Stir the reaction mixture at 30 to 35 °C for 1 hour.
-
Pour the reaction mixture into ice water (230 mL) and stir for 2 minutes.
-
Extract the mixture with diethyl ether.
-
Wash the ether extract with water.
-
Add diethylphenylamine (2 mL) to the extract and dry over sodium sulfate.
-
Filter to remove insoluble solids and distill the residue under atmospheric pressure. Collect the fraction boiling between 95 and 105 °C to obtain this compound as a colorless liquid. The reported yield is 23%.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways for this compound.
Caption: Direct bromination routes to this compound.
References
- 1. Convenient Synthetic Procedures for this compound and 2,5-Dibromofuran | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromofuran: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromofuran is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its unique chemical structure, characterized by a furan ring substituted with a bromine atom at the 2-position, imparts valuable reactivity, making it a key building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. Detailed experimental protocols for its synthesis and a common subsequent reaction, the Suzuki-Miyaura coupling, are presented. Furthermore, this document outlines key safety and handling procedures necessary for its use in a laboratory setting.
Physical and Chemical Properties
This compound is a colorless to light yellow liquid with a characteristic sharp, ether-like odor.[1] It is sparingly soluble in water but readily dissolves in common organic solvents such as ethanol, ether, and acetone.[1][2] The presence of the bromine atom on the furan ring enhances its electrophilicity compared to the parent furan molecule.[1]
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₃BrO | [3] |
| Molecular Weight | 146.97 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Odor | Sharp, ether-like | [1] |
| Boiling Point | 102-122 °C | [2][4] |
| Melting Point | -84 °C | [2] |
| Density | 1.642 - 1.7 g/cm³ | [2] |
| Flash Point | 3 °C (37.4 °F) | [5] |
| Refractive Index (n20/D) | 1.500 | |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, acetone | [1][2] |
Chemical Properties
This compound is a reactive compound, primarily utilized as a synthetic intermediate.[1] It is sensitive to air and light and should be stored under refrigeration and an inert atmosphere (e.g., nitrogen).[6] Some commercial formulations are stabilized with substances like calcium oxide (CaO) or magnesium oxide.[7]
Table 2: Chemical and Safety Properties of this compound
| Property | Description | Reference(s) |
| Stability | Air and light sensitive. | [6] |
| Storage | Store in a tightly closed container in a dry, refrigerated area (below 4°C) under nitrogen. | [6] |
| Incompatibilities | Strong oxidizing agents, acids. | [6] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, hydrogen bromide. | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound.
Table 3: 13C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) |
| C2 (C-Br) | Value typically in the range of other substituted furans |
| C3 | Value typically in the range of other substituted furans |
| C4 | Value typically in the range of other substituted furans |
| C5 | Value typically in the range of other substituted furans |
Note: Specific, experimentally verified 13C NMR chemical shift values for all carbon atoms were not explicitly detailed in the searched literature. General ranges for substituted furans can be found in spectroscopic databases and literature.[3][8][9][10]
A reference to the 1H NMR spectrum is available, which is essential for confirming the identity and purity of the compound.[3]
Other Spectroscopic Data
Table 4: Additional Spectroscopic Data for this compound
| Technique | Wavelength/Observation | Reference(s) |
| UV Spectroscopy (λmax) | 216 nm (in Ethanol) | [2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for analysis of furan and its derivatives.[11][12] | |
| Infrared (IR) Spectroscopy | Data available in spectral databases like the NIST WebBook for similar furan compounds.[13] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and a key reaction of this compound.
Synthesis of this compound via Bromination of Furan
A common and efficient method for the preparation of this compound involves the bromination of furan using N-bromosuccinimide (NBS) in dimethylformamide (DMF).[1][14]
Materials and Equipment:
-
Furan
-
N-bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
500-mL three-necked, round-bottomed flask
-
Addition funnel
-
Stirrer
-
Apparatus for steam distillation
-
Separatory funnel
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
In a 500-mL, three-necked, round-bottomed flask, dissolve furan (15.3 g, 0.225 mol) in DMF (40 mL).
-
Prepare a solution of NBS (20 g, 0.112 mol) in DMF (60 mL).
-
Add the NBS solution to the furan solution via an addition funnel over a period of 40–60 minutes, while maintaining the internal temperature between 25 and 35 °C with constant stirring. The addition is exothermic, and the reaction mixture will change color from brown to dark green.[1]
-
After the addition is complete, continue stirring the reaction mixture at ambient temperature for an additional 2–4 hours.[1]
-
Heat the resulting clear brown solution gradually to 100–110 °C to distill off any unreacted furan.[1]
-
After maintaining this temperature for 30-60 minutes, perform a direct steam distillation of the reaction mixture.[1]
-
Collect the distillate, which consists of water and this compound. The initial few drops, containing mainly unreacted furan, should be collected separately.[1]
-
Continue the distillation until no more organic product is present in the distillate.[1]
-
Transfer the distillate to a separatory funnel with an additional 20–30 mL of water. Shake the mixture well to move any traces of DMF to the aqueous layer.[1]
-
Allow the layers to separate. This compound will form the lower, colorless layer.[1]
-
Collect the lower layer of this compound and store it in a dry bottle containing anhydrous K₂CO₃.[1]
This procedure typically yields 65–75% of this compound and avoids the need for extractive workup or chromatographic purification.[1]
Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids
This compound is a valuable substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form 2-arylfurans.[1][15][16]
Materials and Equipment:
-
This compound
-
Arylboronic acid
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Reaction flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, etc.)
General Procedure:
-
Under a nitrogen atmosphere, suspend the arylboronic acid (1.0 mmol) in a mixture of DMF and water (3 mL / 1 mL).[1]
-
To this suspension, add this compound (1.7 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and K₂CO₃ (2.5 equivalents).[1]
-
Heat the reaction mixture to 75–85 °C for 16–20 hours.[1]
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.[17]
-
Quench the reaction by adding 15–20 mL of water.[1]
-
Extract the resulting suspension with ether (3 x 10 mL).[1]
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator to obtain the crude 2-arylfuran product.[1]
-
The crude product can be further purified by column chromatography on silica gel.[17]
Mandatory Visualizations
The following diagrams illustrate the synthesis and reactivity of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chembk.com [chembk.com]
- 3. Furan, 2-bromo- | C4H3BrO | CID 2776190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | CAS#:584-12-3 | Chemsrc [chemsrc.com]
- 7. This compound (stabilized with CaO) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. compoundchem.com [compoundchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 12. mdpi.com [mdpi.com]
- 13. Furan, 2-methyl- [webbook.nist.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Bromofuran
Abstract: This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-bromofuran (C₄H₃BrO), a key heterocyclic intermediate in organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, molecular geometry, and spectroscopic signature. Key experimental protocols for its synthesis and characterization are provided, and quantitative data are summarized in structured tables for clarity. A logical workflow for structural elucidation using modern analytical techniques is also presented.
General and Physicochemical Properties
This compound is a halogenated derivative of furan, appearing as a colorless to pale yellow liquid at room temperature.[1] It is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its fundamental properties are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₄H₃BrO | [1][2] |
| Molecular Weight | 146.97 g/mol | [2][3] |
| Exact Mass | 145.93673 Da | [3] |
| CAS Number | 584-12-3 | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 102 °C | [4] |
| Flash Point | 3 °C (37.4 °F) | |
| Solubility | Soluble in organic solvents (ethanol, ether); sparingly soluble in water | [1] |
Molecular Structure and Bonding
The structure of this compound consists of a five-membered aromatic furan ring substituted with a bromine atom at the C2 position (adjacent to the oxygen atom).[1] The furan ring is planar, a characteristic derived from its aromaticity, where the oxygen's lone pair electrons participate in the π-electron system.[5]
Bonding Characteristics:
-
Aromatic System: The furan ring exhibits aromatic character, leading to delocalized π-electrons across the five atoms. This delocalization contributes to the molecule's relative stability.
-
Inductive and Mesomeric Effects: The electronegative oxygen atom exerts a strong -I (inductive) effect, withdrawing electron density from the ring. However, it also donates a lone pair of electrons into the ring via the +M (mesomeric) effect, which is crucial for its aromaticity. The bromine atom also exhibits a -I effect and a weaker +M effect. These competing effects influence the electron density at different positions of the ring, making the α-positions (C2 and C5) generally more reactive towards electrophiles.[6]
Molecular Geometry: Experimentally determined bond lengths and angles for this compound are not widely published. However, the geometry can be accurately approximated from the known structure of furan and the effects of halogen substitution.[5] Table 2 provides the experimental bond lengths and angles for the parent furan molecule as a reference. Substitution with bromine at the C2 position is expected to slightly elongate the C2-C3 bond and alter the ring angles to accommodate the larger halogen atom.
| Bond/Angle | Furan (Experimental Data) | This compound (Expected) |
| Bond Lengths (Å) | ||
| O1–C2 | 1.362 | Slight perturbation |
| C2–C3 | 1.361 | Slight elongation |
| C3–C4 | 1.431 | Minor change |
| C2–Br | - | ~1.85-1.90 |
| Bond Angles (°) | ||
| C5–O1–C2 | 106.5 | Minor change |
| O1–C2–C3 | 110.7 | Slight decrease |
| C2–C3–C4 | 106.1 | Slight increase |
Data for furan sourced from microwave spectra studies.[5]
Spectroscopic Characterization
The structure of this compound is unequivocally confirmed by a combination of spectroscopic techniques.
NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.
¹H NMR: The proton NMR spectrum displays three distinct signals corresponding to the three non-equivalent protons on the furan ring.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5 | ~7.4 | Doublet of doublets | J₅₄ ≈ 1.9, J₅₃ ≈ 0.9 |
| H3 | ~6.3 | Doublet of doublets | J₃₄ ≈ 3.3, J₃₅ ≈ 0.9 |
| H4 | ~6.2 | Doublet of doublets | J₄₃ ≈ 3.3, J₄₅ ≈ 1.9 |
Note: Exact chemical shifts can vary based on the solvent. The coupling patterns are characteristic of a 2-substituted furan.
¹³C NMR: The carbon NMR spectrum shows four signals for the four unique carbon atoms in the structure.
| Carbon | Chemical Shift (ppm) | Reference |
| C2 | ~120-125 | [3][8] |
| C5 | ~140-145 | [3][8] |
| C3 | ~110-115 | [3][8] |
| C4 | ~105-110 | [3][8] |
Data referenced from Gronowitz et al., Chemica Scripta 7, 211 (1975).[3][8]
The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies. While a full experimental spectrum is not provided in the search results, the expected absorption bands are listed in Table 5.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100–3150 | Aromatic C–H Stretch | Medium |
| 1500–1600 | Aromatic C=C Ring Stretch | Medium-Strong |
| 1000–1300 | C–O–C Stretch | Strong |
| 500–650 | C–Br Stretch | Medium-Strong |
The C-Br stretch is found in the fingerprint region and is a key indicator of halogenation.[9][10]
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is particularly distinctive for brominated compounds.
| m/z | Fragment Identity | Comments |
| 146 / 148 | [C₄H₃BrO]⁺ (M⁺•) | Molecular Ion Peak: Shows a characteristic M/M+2 doublet of nearly equal intensity, confirming the presence of one bromine atom.[11] |
| 67 | [M - Br]⁺ | Loss of a bromine radical (•Br), a common fragmentation pathway for brominated compounds.[11] |
| 39 | [C₃H₃]⁺ | Further fragmentation of the furan ring. |
Experimental Protocols
A scalable and straightforward procedure for preparing this compound involves the bromination of furan using N-bromosuccinimide (NBS) in dimethylformamide (DMF).[12][13]
Methodology:
-
A solution of furan (0.225 mol) in DMF (40 mL) is prepared in a three-necked, round-bottomed flask equipped with constant stirring and temperature monitoring.
-
A solution of NBS (0.112 mol) in DMF (60 mL) is added dropwise to the furan solution over a period of 40–60 minutes.
-
The internal temperature is carefully maintained between 25–35 °C during the exothermic addition. The reaction mixture typically transitions from brown to dark green.[12]
-
After the addition is complete, the reaction is stirred at ambient temperature for an additional 2–4 hours to ensure completion.
-
The product, this compound, can be isolated directly from the reaction mixture by steam distillation, which avoids complex extractive workups or chromatographic purification.[12] Yields are typically in the range of 65–75%.[12]
Nuclear Magnetic Resonance (NMR):
-
Sample Preparation: A small amount of this compound (~5-10 mg) is dissolved in a deuterated solvent (~0.7 mL), typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0.0 ppm).[14]
-
Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz). Standard pulse programs are used to obtain 1D spectra.
Infrared (IR) Spectroscopy:
-
Technique: Attenuated Total Reflectance (ATR) is a suitable method for liquid samples like this compound.[9]
-
Procedure: A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond). The spectrum is recorded over a range of 4000–400 cm⁻¹. A background spectrum of the clean crystal is taken first and automatically subtracted from the sample spectrum.[15]
Mass Spectrometry (MS):
-
Technique: Electron Ionization (EI) is a standard method for volatile organic compounds.
-
Procedure: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification. The sample is ionized with a standard electron beam (typically 70 eV). The resulting ions are separated by their mass-to-charge ratio and detected.
Visualization of Structural Determination Workflow
The logical process of identifying this compound from an unknown sample using spectroscopic data can be visualized as a workflow. Each technique provides a crucial piece of the puzzle, and their combined interpretation leads to an unambiguous structural assignment.
Diagram 1: Logical Workflow for this compound Structural Elucidation.
References
- 1. Page loading... [guidechem.com]
- 2. This compound [webbook.nist.gov]
- 3. Furan, 2-bromo- | C4H3BrO | CID 2776190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (stabilized with CaO) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. Furan [wsteinmetz.sites.pomona.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. benchchem.com [benchchem.com]
- 10. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. webassign.net [webassign.net]
Spectroscopic Profile of 2-Bromofuran: A Technical Guide
Introduction: 2-Bromofuran (CAS No: 584-12-3) is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other fine chemicals.[1][2] Its utility in these fields necessitates a thorough understanding of its structural and chemical properties. Accurate spectroscopic characterization is fundamental for verifying its identity, purity, and for tracking its transformations in chemical reactions. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. Detailed experimental protocols for data acquisition are also presented, alongside a visual workflow for structural elucidation.
Spectroscopic Data
The spectroscopic signature of this compound is defined by the interplay of its furan ring and the bromine substituent. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: Cyclohexane)
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| H5 | 7.25 | Doublet of Doublets | J(H5-H4) = 3.25, J(H5-H3) = 0.80 |
| H3 | 6.21 | Doublet of Doublets | J(H3-H4) = 2.10, J(H3-H5) = 0.80 |
| H4 | 6.15 | Doublet of Doublets | J(H4-H5) = 3.25, J(H4-H3) = 2.10 |
Data sourced from ChemicalBook.[3]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ) ppm |
|---|---|
| C2 | 122.0 |
| C3 | 112.5 |
| C4 | 110.0 |
| C5 | 145.5 |
Data as referenced in S. Gronowitz, I. Johnson, A.B. Hoernfeldt, Chemica Scripta 7, 211 (1975).[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and bonding within the molecule. The following are characteristic absorption bands expected for this compound.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3100 - 3000 | C-H Stretch | Furan Ring (=C-H) | Medium |
| 1600 - 1585 | C=C Stretch | Furan Ring | Medium-Strong |
| 1500 - 1400 | C=C Stretch | Furan Ring | Medium-Strong |
| 1300 - 1000 | C-O-C Stretch | Furan Ring Ether | Strong |
| < 700 | C-Br Stretch | Bromoalkane | Medium-Strong |
Expected frequencies based on general IR correlation tables.[5][6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
|---|---|---|
| 146 / 148 | [C₄H₃BrO]⁺ | Molecular ion peak (M⁺). Shows a characteristic ~1:1 isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br isotopes.[8] |
| 67 | [C₄H₃O]⁺ | Fragment resulting from the loss of a bromine radical ([M-Br]⁺). This is often a significant peak. |
| 39 | [C₃H₃]⁺ | Further fragmentation, potentially from the loss of CO from the [C₄H₃O]⁺ fragment. |
Expected fragmentation based on chemical principles.[9][10]
Spectroscopic Analysis Workflow
The process of identifying and confirming the structure of a compound like this compound involves a systematic workflow integrating various spectroscopic techniques. The following diagram illustrates this logical progression.
Caption: Spectroscopic workflow for structural elucidation.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the standard procedure for obtaining ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or cyclohexane-d₁₂). The choice of solvent is critical to avoid interfering signals.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
-
-
Instrument Setup:
-
Place the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, which is essential for high-resolution spectra.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. A single scan may be sufficient for a concentrated sample, but multiple scans (e.g., 8 or 16) can be accumulated to improve the signal-to-noise ratio.
-
Set the parameters for the ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 to 1024 or more) is typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
-
Process the acquired Free Induction Decay (FID) data by applying a Fourier transform to generate the frequency-domain NMR spectrum. Phase and baseline corrections are then applied.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
As this compound is a liquid at room temperature, the neat liquid film method is commonly employed.
-
Sample Preparation (Neat Liquid Film):
-
Ensure two salt plates (typically NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture.
-
Using a pipette, place one or two drops of neat this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.
-
-
Instrument Setup and Data Acquisition:
-
Place the salt plate "sandwich" into the sample holder in the FT-IR spectrometer's sample compartment.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. The instrument passes an infrared beam through the sample, and the detector measures the transmitted radiation.
-
The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
-
-
Post-Analysis:
-
Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and return them to a desiccator for storage.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This is the preferred method for the mass analysis of volatile compounds like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.
-
-
Instrument Setup:
-
Set up the gas chromatograph with a suitable capillary column (e.g., a non-polar DB-5 or similar).
-
Establish the GC oven temperature program. This typically involves an initial hold temperature, a ramp rate, and a final hold temperature to ensure separation of the analyte from any impurities or the solvent.
-
Set the injector temperature and the GC-MS transfer line temperature to ensure the sample remains in the gas phase.
-
Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 35-200) and to use a standard ionization energy, typically 70 eV for electron ionization (EI).
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC injector port.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column, where it is separated based on its boiling point and interaction with the stationary phase.
-
As this compound elutes from the column, it enters the mass spectrometer's ion source, where it is fragmented and ionized.
-
The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to determine the retention time of this compound.
-
Examine the mass spectrum corresponding to that retention time to identify the molecular ion peak and the key fragmentation patterns.
-
References
- 1. Furan, 2-bromo- | C4H3BrO | CID 2776190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound(584-12-3) 1H NMR spectrum [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. whitman.edu [whitman.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. scienceready.com.au [scienceready.com.au]
An In-depth Technical Guide to the Electrophilic Substitution Mechanism in Furan Rings
For Researchers, Scientists, and Drug Development Professionals
Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Its distinct electronic structure renders it highly susceptible to electrophilic attack, making electrophilic substitution a pivotal reaction in furan chemistry. This technical guide provides a comprehensive examination of the core principles governing these reactions, complete with detailed experimental protocols and quantitative data to inform synthetic strategies.
Core Principles: Reactivity and Regioselectivity
Furan undergoes electrophilic aromatic substitution at a significantly faster rate than benzene. This enhanced reactivity is a direct consequence of the electron-donating nature of the oxygen heteroatom, which increases the electron density of the aromatic π-system.[1][2] The resonance energy of furan is lower than that of benzene, which also contributes to its propensity to react in ways that disrupt and then restore its aromaticity.[1] In fact, electrophilic reactions in furan are approximately 6 x 10¹¹ times faster than in benzene.[3]
The order of reactivity among common five-membered aromatic heterocycles towards electrophilic substitution is Pyrrole > Furan > Thiophene > Benzene.[2][4][5] This order is dictated by the ability of the heteroatom to stabilize the positive charge in the intermediate carbocation, with nitrogen in pyrrole being more effective at this than the more electronegative oxygen in furan.[4][6]
Regioselectivity: The Predominance of C2 Substitution
Electrophilic attack on the furan ring occurs predominantly at the C2 (α) position.[1][7][8] This pronounced regioselectivity is attributed to the superior stability of the cationic intermediate, known as a σ-complex or arenium ion, that is formed during C2 attack.[1][8] When an electrophile attacks the C2 position, the resulting positive charge can be delocalized across three resonance structures, one of which involves the oxygen atom, providing significant stabilization.[1][3][9] In contrast, an attack at the C3 (β) position leads to an intermediate with only two resonance structures, and the positive charge is not as effectively delocalized onto the oxygen atom.[1][3]
The presence of a substituent on the furan ring will influence the position of subsequent electrophilic attacks. Electron-donating (activating) groups at the C2 position generally direct the incoming electrophile to the C5 position. Conversely, electron-withdrawing (deactivating) groups at the C2 position typically direct the incoming electrophile to the C4 or C5 position, depending on the specific reaction conditions and the nature of the electrophile.[1] For instance, the electron-withdrawing carboxylic acid group at the C2 position directs incoming electrophiles to the C5 position.[10]
Mechanistic Pathway of Electrophilic Substitution
The mechanism of electrophilic substitution in furan proceeds through a two-step addition-elimination pathway. The first step involves the attack of the electron-rich furan ring on an electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate (σ-complex). The subsequent step involves the deprotonation of this intermediate to restore the aromaticity of the furan ring.
Caption: General mechanism of electrophilic substitution in furan.
The regioselectivity is determined by the stability of the intermediate σ-complex, as illustrated below.
Caption: Stability of σ-complexes in furan electrophilic substitution.
Quantitative Data on Furan Reactivity
The heightened reactivity of furan necessitates the use of mild reaction conditions to prevent polymerization and other side reactions.[11] The following table summarizes quantitative data for a key electrophilic substitution reaction.
| Reaction | Heterocycle | Relative Rate (vs. Thiophene) | Reference |
| Trifluoroacetylation | Pyrrole | 5.3 x 10⁷ | [11] |
| Trifluoroacetylation | Furan | 1.4 x 10² | [11] |
| Trifluoroacetylation | Thiophene | 1 | [11] |
As the data indicates, pyrrole is significantly more reactive than furan, which in turn is more reactive than thiophene in this specific acylation reaction.[11]
Key Electrophilic Substitution Reactions and Experimental Protocols
Due to its sensitivity, particularly to strong acids which can cause polymerization, electrophilic substitution reactions on furan are typically carried out under mild conditions.[1][12]
Nitration
Direct nitration of furan with strong acids is often problematic. A milder and more effective method involves the use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride.[1][12][13]
Experimental Protocol: Synthesis of 2-Nitrofuran
-
Reagent Preparation: Acetyl nitrate is prepared by the dropwise addition of concentrated nitric acid to a stirred, cooled solution of acetic anhydride, maintaining a temperature below -10 °C.[11]
-
Reaction Setup: In a separate flask, a solution of furan in acetic anhydride is cooled to approximately -10 °C under a dry, inert atmosphere.[11]
-
Nitration: The freshly prepared, cold acetyl nitrate solution is added dropwise to the furan solution, ensuring the temperature is maintained below -5 °C.[11]
-
Workup: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0 °C. The reaction is then carefully quenched by pouring it onto crushed ice. The product can be isolated by extraction and subsequent purification.[1]
Halogenation
Furan reacts vigorously with halogens, often leading to polyhalogenation.[1][12] Monohalogenation can be achieved at low temperatures with careful control of stoichiometry. N-halosuccinimides (NBS for bromination, NCS for chlorination) are often the preferred reagents as they provide a more controlled source of the halogen.[1]
Experimental Protocol: Synthesis of 2-Bromofuran
-
Reaction Setup: Dissolve furan (e.g., 0.225 mol) in dimethylformamide (DMF, 40 mL) in a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.[1]
-
Reagent Addition: Prepare a solution of N-bromosuccinimide (NBS, 0.112 mol) in DMF (60 mL). Add this solution to the stirred furan solution via the dropping funnel over 40–60 minutes. Maintain the internal temperature between 25 and 35 °C using a water bath.[1]
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at ambient temperature for an additional 2–4 hours.[1]
-
Isolation: The this compound can be isolated directly from the reaction mixture by steam distillation.[1]
Sulfonation
Direct sulfonation of furan using strong acids typically leads to polymerization.[1] A more controlled sulfonation can be achieved using a sulfur trioxide-pyridine complex.[1]
Experimental Protocol: Synthesis of Furan-2-sulfonic acid
-
Reaction Setup: In a flame-dried flask, suspend the pyridine-sulfur trioxide complex (1.0 equivalent) in anhydrous 1,2-dichloroethane.[1]
-
Reagent Addition: Add furan (1.0 equivalent) to the suspension.[1]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Workup: Upon completion, the reaction is worked up to isolate the furan-2-sulfonic acid.
Friedel-Crafts Acylation
The Friedel-Crafts acylation of furan requires milder catalysts than those used for benzene to avoid polymerization. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are commonly employed.[12][14]
Experimental Protocol: Synthesis of 2-Acetylfuran
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add freshly distilled furan (1.0 eq) and anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.[14]
-
Addition of Reagents: Add acetic anhydride (1.1 eq) to the stirred solution.[14]
-
Catalyst Addition: Slowly add boron trifluoride etherate (0.1 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[14]
-
Reaction Monitoring and Workup: Allow the reaction to stir at 0 °C and monitor its progress by TLC or Gas Chromatography (GC). Once complete, carefully quench the reaction by adding ice-cold water or a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent and purified.[14][15]
Conclusion
The electrophilic substitution of furan is a fundamental and highly utilized reaction in organic synthesis. Its high reactivity and distinct regioselectivity for the C2 position are governed by the electronic properties of the oxygen heteroatom and the stability of the resulting intermediates. A thorough understanding of these principles, coupled with the use of mild and controlled reaction conditions, is essential for the successful synthesis of a wide range of furan-containing molecules of significant interest to the pharmaceutical and materials science industries.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Pyrrole, Furan, and Thiophene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 4. Reactivity order of Pyrrole, Furan and Thiophene.pptx [slideshare.net]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 13. Furan nitration [quimicaorganica.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
2-Bromofuran: A Comprehensive Toxicological and Safety Handling Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety data sheet (SDS) or professional safety and toxicological assessment. 2-Bromofuran is a chemical for research and development purposes and should be handled only by trained professionals.
Introduction
This compound is a halogenated heterocyclic compound with increasing relevance in organic synthesis, particularly as a building block for novel pharmaceutical and agrochemical agents. Its furan scaffold, substituted with a bromine atom, imparts unique reactivity, making it a valuable intermediate. However, the presence of the furan ring and the bromine substituent also raises toxicological concerns that necessitate careful handling and a thorough understanding of its potential hazards. This in-depth technical guide provides a comprehensive overview of the available toxicological data and essential safety handling procedures for this compound, with a focus on providing researchers and drug development professionals with the information needed to work with this compound safely.
Due to a lack of specific toxicological studies on this compound, this guide incorporates data from structurally related compounds, primarily the parent compound furan, to provide a more complete, albeit inferred, toxicological profile. All data derived from related compounds will be clearly indicated.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 584-12-3 | [1][2][3] |
| Molecular Formula | C₄H₃BrO | [1][2][3] |
| Molecular Weight | 146.97 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 102 °C | [4] |
| Flash Point | 18 °C (64.4 °F) | [4] |
| Density | 1.642 g/cm³ | [4] |
| Solubility | Soluble in ethanol and ether; slightly soluble in water. | [4] |
| Vapor Pressure | 32.8 mmHg at 25 °C | [5] |
Toxicological Data
Quantitative toxicological data for this compound is largely unavailable in the public domain. Therefore, the following tables include data for the parent compound, furan, to provide an estimate of potential toxicity.
Acute Toxicity (Data for Furan)
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 2 mg/kg (in 2-year study) | [2] |
| LD50 | Mouse | Oral | 8 and 15 mg/kg (in 2-year study) | [2] |
Note: The provided LD50 values for furan are the daily administered doses in long-term carcinogenicity studies that resulted in significant toxicity and tumor formation, not from classic single-dose acute toxicity studies.
Genotoxicity and Carcinogenicity
There is no specific genotoxicity or carcinogenicity data available for this compound. However, the parent compound, furan, provides important insights.
| Endpoint | System | Result | Reference |
| Genotoxicity (Furan) | In vivo (rat) | Evidence of DNA binding in the liver and chromosomal aberrations in splenocytes. | [5] |
| Carcinogenicity (Furan) | Rat | Hepatocellular adenomas and carcinomas, cholangiocarcinomas. | [6] |
| Carcinogenicity (Furan) | Mouse | Hepatocellular adenomas and carcinomas. | [2] |
| IARC Classification (Furan) | Group 2B: Possibly carcinogenic to humans. | [7] |
The genotoxicity of furan is thought to be mediated by its metabolic activation.[5] Given the structural similarity, it is prudent to handle this compound as a potential genotoxin and carcinogen.
Hazard Identification and Safety Precautions
Based on available safety data sheets, this compound is classified as a hazardous substance.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor.[2][3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[8] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[2][3][8] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[8] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Double gloving is recommended. | To prevent skin contact and absorption. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles. |
| Skin and Body Protection | A lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or splash potential, a chemical-resistant apron is advised. | To minimize skin exposure. |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of vapors. |
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of this compound.
| Aspect | Procedure |
| Handling | - Work in a well-ventilated area, preferably a chemical fume hood.[8] - Avoid contact with skin, eyes, and clothing.[5] - Avoid breathing vapor or mist.[5] - Keep away from heat, sparks, and open flames.[4] - Take precautionary measures against static discharge.[4] - Use non-sparking tools.[4] |
| Storage | - Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] - Keep refrigerated (store below 4°C/39°F).[5] - Store under an inert atmosphere (e.g., nitrogen).[5] - Protect from light.[9] - Magnesium oxide is sometimes added as a stabilizer.[4] |
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | - Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] - Seek immediate medical attention.[5] |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] - Seek immediate medical attention.[5] |
| Inhalation | - Move the person to fresh air.[5] - If breathing is difficult, provide oxygen.[5] - Seek immediate medical attention.[5] |
| Ingestion | - Do NOT induce vomiting.[7] - Wash mouth out with water.[5] - Seek immediate medical attention.[5] |
| Accidental Release | - Evacuate the area and ensure adequate ventilation. - Remove all sources of ignition.[9] - Wear appropriate PPE.[8] - Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[5][8] |
| Fire Fighting | - Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish.[7] - Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5] - Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide.[5] |
Experimental Protocols
Given the lack of specific toxicological studies on this compound, this section provides detailed methodologies for key experiments that would be essential for its toxicological assessment, based on OECD guidelines and standard laboratory practices.
Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)
This protocol outlines a method for assessing the acute oral toxicity of a substance.
Caption: Workflow for the Acute Oral Toxicity Fixed Dose Procedure.
Methodology:
-
Animal Selection: Healthy, young adult female rats are typically used.[10]
-
Housing and Fasting: Animals are housed individually and fasted (food, but not water) overnight before dosing.[10]
-
Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil).
-
Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg) to determine the dose for the main study.[10] Observations for signs of toxicity are made over 24 hours.[10]
-
Main Study: A group of at least 4 additional animals is dosed at the selected dose level.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[10]
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Adapted from OECD Guideline 439)
This in vitro test determines the skin irritation potential of a substance.
Caption: Workflow for the In Vitro Skin Irritation RhE Test.
Methodology:
-
Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) models are used.[11]
-
Test Substance Application: The test substance, a negative control (e.g., PBS), and a positive control (e.g., 5% SDS) are applied topically to the surface of the RhE tissues.[11]
-
Exposure and Post-Incubation: Tissues are exposed to the substance for a defined period, then washed and incubated in fresh medium.[11]
-
Viability Assessment: Cell viability is determined using the MTT assay, where viable cells convert the yellow MTT tetrazolium salt into a purple formazan product.[11]
-
Data Analysis: The absorbance of the extracted formazan is measured, and the percentage of viable cells in the test substance-treated tissues is calculated relative to the negative control.[11] A substance is classified as an irritant if the mean tissue viability is ≤ 50%.[12]
Bacterial Reverse Mutation Test (Ames Test) (Adapted from OECD Guideline 471)
This in vitro assay is widely used to assess the mutagenic potential of a substance.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Methodology:
-
Tester Strains: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.[13]
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[14]
-
Exposure: The tester strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.[13]
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.[13]
-
Incubation and Scoring: Plates are incubated, and the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.[15]
-
Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.[15]
Potential Metabolic Pathways and Signaling
While no specific metabolic pathways for this compound have been elucidated, the metabolism of the parent compound, furan, provides a likely model.
Inferred Metabolic Activation of this compound
Furan is metabolized by cytochrome P450 enzymes, primarily CYP2E1, to a highly reactive and toxic intermediate, cis-2-butene-1,4-dial (BDA).[16][17] This electrophilic metabolite can then react with cellular nucleophiles such as glutathione (GSH) and amino acid residues in proteins and DNA, leading to cellular damage and toxicity.[16][17] It is plausible that this compound undergoes a similar metabolic activation, potentially forming a brominated analogue of BDA. The presence of the bromine atom may influence the rate of metabolic activation and the reactivity of the resulting metabolite.
Caption: Inferred Metabolic Pathway of this compound.
Conclusion
This compound is a valuable chemical intermediate that requires careful and informed handling due to its hazardous properties, including flammability and irritancy. While specific toxicological data for this compound is limited, information from its parent compound, furan, suggests potential for genotoxicity and carcinogenicity, likely mediated by metabolic activation. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated environment. The experimental protocols outlined in this guide provide a framework for the necessary toxicological evaluation of this and other novel chemical entities. A thorough understanding and implementation of these safety measures are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes.
References
- 1. A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ecetoc.org [ecetoc.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Furan carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furan in heat-treated foods: formation, exposure, toxicity, and aspects of risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Furan - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]
- 10. umwelt-online.de [umwelt-online.de]
- 11. senzagen.com [senzagen.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. nib.si [nib.si]
- 14. enamine.net [enamine.net]
- 15. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-Bromofuran in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-bromofuran in various organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on presenting the available qualitative information and detailing a robust experimental protocol for the quantitative determination of this compound's solubility. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary information and methodologies to accurately assess the solubility of this compound in their laboratories.
Qualitative Solubility of this compound
This compound (C₄H₃BrO) is a halogenated heterocyclic compound that is a liquid at room temperature. Its molecular structure, featuring a polar furan ring and a bromine atom, alongside a nonpolar hydrocarbon character, results in good solubility in a range of common organic solvents. General observations from available literature are summarized in the table below.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Classification | Solubility |
| Ethanol | Polar Protic | Soluble[1] |
| Acetone | Polar Aprotic | Soluble[1] |
| Dichloromethane | Polar Aprotic | Soluble[1] |
| Diethyl Ether | Polar Aprotic | Soluble[1] |
| Water | Polar Protic | Sparingly soluble/Limited solubility[1] |
This table is based on qualitative descriptions found in chemical literature. For precise applications, quantitative determination is recommended.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility values, the equilibrium shake-flask method is a widely accepted and reliable technique. This protocol outlines the necessary steps to determine the solubility of this compound in a chosen organic solvent, followed by quantification using either UV-Vis Spectroscopy or Gas Chromatography (GC).
2.1. Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: A range of high-purity organic solvents of interest (e.g., ethanol, acetone, dichloromethane, etc.)
-
Equipment:
-
Analytical balance
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (UV-Vis Spectrophotometer or Gas Chromatograph)
-
2.2. Shake-Flask Experimental Procedure
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved this compound is essential to ensure that a saturated solution is achieved.
-
Equilibration: Tightly seal the vials to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[2] The exact time to reach equilibrium may need to be determined empirically.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient period (e.g., 2-4 hours) to permit the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear dynamic range of the chosen analytical instrument. This step is crucial for accurate quantification.
2.3. Quantification of this compound Concentration
The concentration of this compound in the diluted saturated solution can be determined using one of the following methods:
2.3.1. UV-Vis Spectroscopy
This method is suitable if this compound exhibits significant absorbance in the UV-Vis spectrum and the solvent used is transparent in that region.
-
Preparation of Standards: Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the diluted saturated solution at the same λmax.
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.[1] Back-calculate to find the concentration in the original saturated solution, which represents the solubility.
2.3.2. Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying volatile compounds like this compound.
-
Preparation of Standards: Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.
-
Calibration Curve: Inject a fixed volume of each standard solution into the GC and record the peak area for this compound. Plot a calibration curve of peak area versus concentration.[3]
-
Sample Analysis: Inject the same fixed volume of the diluted saturated solution into the GC and record the peak area for this compound.[4][5]
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution to obtain the solubility value.
Mandatory Visualizations
The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for the determination of this compound solubility.
Caption: Analytical pathways for quantifying this compound concentration.
References
A Technical Guide to the Natural Occurrence and Analogues of Brominated Furans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated furans, a fascinating class of halogenated organic compounds, have garnered significant attention in the scientific community for their natural prevalence and potent biological activities. This in-depth technical guide provides a comprehensive overview of the natural occurrence of brominated furans and their analogues, detailing their sources, concentrations, and the experimental methodologies for their isolation, characterization, and synthesis. Furthermore, this guide elucidates the mechanisms by which these compounds modulate critical biological pathways, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
Natural Occurrence of Brominated Furans
Brominated furans are predominantly found in marine environments, with the red alga Delisea pulchra being the most well-documented source. These compounds, particularly a group known as fimbrolides or brominated furanones, are secondary metabolites that play a crucial role in the chemical defense mechanisms of the alga. They have also been identified in other marine organisms, such as sponges. While some polybrominated dibenzofurans (PBDFs) can be formed through anthropogenic activities and are considered persistent organic pollutants, this guide focuses on naturally produced brominated furans and their analogues.[1][2][3]
Quantitative Data on Natural Occurrence
The concentration of brominated furans can vary depending on the species, geographical location, and environmental conditions. The following table summarizes the available quantitative data on the occurrence of these compounds in various natural sources.
| Compound Class | Specific Compound | Natural Source | Concentration (dry weight) | Reference |
| Brominated Furanones | (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Delisea pulchra | 7.2 - 12.3% of total brominated compounds | [4] |
| Brominated Furanones | Various fimbrolides | Delisea pulchra | Varies across algal thallus | [2] |
| Brominated Alkaloids | Amathaspiramides | Amathia wilsoni (Marine Bryozoan) | Not specified | |
| Brominated Tyrosine Derivatives | Various | Aplysina sponges | Up to 12.3% of dry weight | [4] |
Experimental Protocols
The study of brominated furans necessitates robust experimental protocols for their extraction, isolation, purification, and structural elucidation. This section provides detailed methodologies for these critical procedures.
Extraction of Brominated Furans from Natural Sources
Objective: To extract brominated furans from their natural matrix, typically marine algae or sponges.
Method 1: Soxhlet Extraction
This is a classical and effective method for the exhaustive extraction of lipids and other metabolites from solid samples.
-
Materials:
-
Dried and ground biological material (e.g., Delisea pulchra)
-
Soxhlet extractor apparatus
-
Cellulose thimble
-
Round-bottom flask
-
Heating mantle
-
Condenser
-
Hexane or Dichloromethane (DCM)
-
Rotary evaporator
-
-
Protocol:
-
Place the dried and powdered biological material into a cellulose thimble.
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the round-bottom flask with the chosen solvent (hexane or DCM) to approximately two-thirds of its volume.
-
Assemble the Soxhlet apparatus with the flask on the heating mantle and the condenser on top.
-
Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the sample.
-
Allow the solvent to fill the thimble chamber until it reaches the top of the siphon tube, at which point the solvent and extracted compounds will be siphoned back into the round-bottom flask.
-
Continue this cycle for 6-8 hours to ensure complete extraction.
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract using a rotary evaporator to remove the solvent, yielding the crude extract containing brominated furans.
-
Isolation and Purification of Brominated Furans
Objective: To isolate and purify individual brominated furan compounds from the crude extract.
Method: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for separating and purifying compounds from a mixture.
-
Materials:
-
Crude extract of brominated furans
-
Preparative HPLC system with a UV detector
-
Reverse-phase C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
-
Fraction collector
-
Vials for fraction collection
-
Rotary evaporator or lyophilizer
-
-
Protocol:
-
Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., a mixture of acetonitrile and water). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Method Development (Analytical Scale): Before proceeding to the preparative scale, optimize the separation on an analytical HPLC system with a C18 column. A common starting point is a gradient elution from a lower to a higher concentration of acetonitrile in water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[5][6][7]
-
Preparative Run: Scale up the optimized analytical method to the preparative HPLC system. Inject the prepared sample onto the column.
-
Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the peaks of interest using a fraction collector.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Product Isolation: Pool the pure fractions containing the desired brominated furan. Remove the solvent using a rotary evaporator or a lyophilizer to obtain the purified compound.[5]
-
Structure Elucidation
The definitive identification of brominated furans relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: Provides information about the number of different types of protons and their neighboring protons.
-
¹³C NMR: Provides information about the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, aiding in the complete structural assignment.
Typical ¹H and ¹³C NMR Data for a Brominated Furanone:
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |
| C-2 | 165.0 | - | - | - |
| C-3 | 121.4 | - | - | - |
| C-4 | 148.5 | 6.42 | t | 1.1 |
| C-5 | 81.2 | - | - | - |
| C-6 (exocyclic CHBr) | - | 7.70 | d | 5.4 |
| Butyl Chain | 14.1 - 31.3 | 0.88 - 2.37 | m, t | - |
(Note: Data is illustrative and can vary between specific furanone structures)[8][9][10][11][12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming the elemental composition and identifying structural features.
-
Electron Ionization (EI-MS): This technique often leads to extensive fragmentation, providing a characteristic "fingerprint" for a compound. Common fragmentation patterns for brominated furanones include the loss of bromine atoms and cleavage of the furanone ring.[9][13][14][15][16][17][18]
Synthesis of Brominated Furan Analogues
The synthesis of analogues of naturally occurring brominated furans is a key area of research for developing new therapeutic agents.
Synthesis of (Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone
This is a well-studied natural furanone, and its synthesis has been reported through various routes. A common approach involves the bromination of a suitable precursor followed by cyclization.[19]
General Synthetic Approach:
-
Starting Material: A suitable precursor, such as a substituted butenolide or a derivative of levulinic acid.
-
Bromination: Introduction of bromine atoms at specific positions using a brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂).
-
Cyclization/Elimination: Formation of the furanone ring and the exocyclic double bond, often through an elimination reaction.
Synthesis of Bicyclic Brominated Furanone Analogues
Bicyclic analogues are synthesized to explore new structural motifs with potentially improved biological activity and reduced toxicity.
General Synthetic Approach: [20][21]
-
Starting Material: A cyclic ketone.
-
Functionalization: Introduction of a carboxylic acid or ester group adjacent to the ketone.
-
Bromination and Cyclization: A one-pot reaction involving bromination and subsequent intramolecular cyclization to form the bicyclic furanone core.
Signaling Pathways and Mechanisms of Action
Brominated furans are well-known for their ability to interfere with bacterial communication, a process known as quorum sensing (QS).[20][22][23][24][25][26] This inhibition of QS, or quorum quenching, disrupts the coordinated behavior of bacteria, such as biofilm formation and virulence factor production.
Inhibition of the LuxS/AI-2 Quorum Sensing System
Mechanism of LuxS Inhibition:
Inhibition of the LasR/AHL Quorum Sensing System
In Gram-negative bacteria like Pseudomonas aeruginosa, the LasR protein is a key transcriptional regulator that binds to the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). Brominated furans can act as competitive inhibitors, binding to the LasR receptor and preventing the binding of the natural autoinducer. This leads to the destabilization of the LasR protein and a reduction in the expression of virulence genes.[27]
Mechanism of LasR Inhibition:
Experimental Workflow Visualization
The following diagram provides a logical workflow for the isolation and identification of brominated furans from a natural source.
Conclusion
Naturally occurring brominated furans and their synthetic analogues represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the fight against antibiotic-resistant bacteria. Their ability to disrupt bacterial quorum sensing offers a non-biocidal approach to controlling bacterial infections. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed methodologies and insights into the chemistry and biology of these remarkable compounds. Further research into the natural diversity, biosynthesis, and mechanisms of action of brominated furans will undoubtedly pave the way for new and innovative applications in medicine and biotechnology.
References
- 1. A Naturally Occurring Brominated Furanone Covalently Modifies and Inactivates LuxS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 2(5H)-Furanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Furan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Item - 1H and 13C-NMR data °btained in CDCl3 at 600 MHz for the algicidal fractions. - Public Library of Science - Figshare [plos.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. imreblank.ch [imreblank.ch]
- 14. m.youtube.com [m.youtube.com]
- 15. 4-bromo-5-bromomethylene-2(5h)-furanone | Sigma-Aldrich [sigmaaldrich.com]
- 16. 4-Bromo-5-(Bromomethylene)-3-Butyl-2(5H)-Furanone | C9H10Br2O2 | CID 9839657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 18. google.com [google.com]
- 19. che.psu.edu [che.psu.edu]
- 20. Quorum-quenching microbial infections: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DSpace [cora.ucc.ie]
- 22. Frontiers | Innovative microbial disease biocontrol strategies mediated by quorum quenching and their multifaceted applications: A review [frontiersin.org]
- 23. academic.oup.com [academic.oup.com]
- 24. Quorum quenching enzymes and their effects on virulence, biofilm and microbiomes: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Furanone at Subinhibitory Concentrations Enhances Staphylococcal Biofilm Formation by luxS Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Bromofuran using N-Bromosuccinimide (NBS)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the synthesis of 2-bromofuran from furan using N-bromosuccinimide (NBS) as the brominating agent. The protocol is based on a scalable procedure that avoids the need for extractive workup or chromatographic purification, making it efficient for larger-scale preparations.[1][2][3]
Introduction
This compound is a valuable synthetic intermediate in organic chemistry, particularly in the synthesis of pharmaceuticals and other complex organic molecules. Its utility is demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form 2-arylfurans.[1] The use of N-bromosuccinimide (NBS) offers a practical and safer alternative to elemental bromine, which is highly corrosive and difficult to handle.[1] This method describes a straightforward synthesis in dimethylformamide (DMF) followed by purification via direct steam distillation, providing this compound in good yields.[1]
Reaction Principle
The synthesis involves the electrophilic substitution of furan with a bromine atom at the 2-position. Furan is an electron-rich aromatic heterocycle, and the reaction with N-bromosuccinimide in a polar aprotic solvent like DMF proceeds readily. The reaction is exothermic and requires careful temperature control during the addition of the NBS solution.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound using NBS.
| Parameter | Value | Reference |
| Reactants | ||
| Furan | 15.3 g (0.225 mol) | [1] |
| N-Bromosuccinimide (NBS) | 20 g (0.112 mol) | [1] |
| Solvent | ||
| Dimethylformamide (DMF) | 100 mL (total) | [1] |
| Reaction Conditions | ||
| NBS Addition Temperature | 25–35 °C | [1] |
| NBS Addition Time | 40–60 min | [1] |
| Post-addition Stirring Time | 2–4 h at ambient temp. | [1] |
| Purification | ||
| Unreacted Furan Distillation | 100–110 °C for 0.5–1 h | [1] |
| Steam Distillation | Steam at 100–120 °C | [1] |
| Yield | ||
| Isolated Yield of this compound | 65–75% (11.5 g) | [1] |
Experimental Protocol
Materials:
-
Furan (reagent grade)
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Distilled water
-
Anhydrous potassium carbonate (K₂CO₃)
Equipment:
-
500-mL three-necked, round-bottomed flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Heating mantle
-
Steam generation setup (e.g., a two-necked, round-bottomed flask with a heating mantle and a tube to direct steam)
-
Distillation apparatus (condenser, receiving flask)
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 500-mL, three-necked, round-bottomed flask, dissolve 15.3 g (0.225 mol) of furan in 40 mL of DMF.[1]
-
Preparation of NBS Solution: In a separate flask, dissolve 20 g (0.112 mol) of NBS in 60 mL of DMF.[1]
-
Addition of NBS: Transfer the NBS solution to an addition funnel. Add the NBS solution dropwise to the furan solution over a period of 40–60 minutes.[1] Throughout the addition, maintain the internal temperature of the reaction mixture between 25 and 35 °C with constant stirring. The addition is exothermic, and the solution will change color from brown to dark green.[1]
-
Reaction Completion: After the complete addition of the NBS solution, continue to stir the reaction mixture at ambient temperature for an additional 2–4 hours.[1] The solution should become a clear brown.[1]
-
Removal of Unreacted Furan: Gradually heat the reaction mixture to 100–110 °C to distill off any unreacted furan.[1] Maintain this temperature for 30–60 minutes.[1]
-
Steam Distillation: Set up a steam generator by heating distilled water to 100–120 °C in a separate flask.[1] Introduce a constant jet of steam into the reaction mixture.[1]
-
Collection of Distillate: Collect the distillate, which consists of water and this compound, in a receiving flask. The initial few drops may contain residual furan and can be collected separately.[1] Continue the distillation until no more organic product is observed in the distillate.[1]
-
Isolation of this compound: Transfer the collected distillate to a separatory funnel. Add 20–30 mL of water to help partition any remaining DMF into the aqueous layer.[1]
-
Phase Separation: Shake the separatory funnel well and allow the layers to separate. This compound will form the lower, colorless layer.[1]
-
Drying and Storage: Collect the lower organic layer and store it in a dry bottle containing anhydrous K₂CO₃.[1] The isolated yield of this compound is typically between 65% and 75%.[1]
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Scalable Laboratory Preparation of 2-Bromofuran
Introduction
2-Bromofuran is a valuable heterocyclic building block in organic synthesis, serving as a precursor for a wide range of more complex molecules, including pharmaceuticals and agrochemicals. Its utility in cross-coupling reactions, such as Suzuki and Stille couplings, makes reliable and scalable access to this compound crucial for researchers in both academic and industrial settings. Historically, the bromination of furan has presented challenges, particularly on a larger scale. Furan's sensitivity to acidic conditions can lead to polymerization and the formation of tarry byproducts, complicating product isolation and reducing yields.[1] Methods involving elemental bromine (Br₂) can be highly exothermic and difficult to control, while other procedures may require cryogenic temperatures or organometallic intermediates, which are less amenable to scale-up.[1]
This document details a simple, straightforward, and scalable procedure for the preparation of this compound utilizing N-bromosuccinimide (NBS) as the brominating agent in dimethylformamide (DMF).[1][2][3] This method, which has been successfully conducted on a 20 to 50-gram scale, offers significant advantages over previous techniques.[1][2][3] Notably, it avoids cumbersome extractive workups and chromatographic purification steps, instead employing a direct steam distillation for product isolation, resulting in good yields of this compound.[1]
Data Presentation
The following table summarizes the quantitative data for the recommended scalable procedure and provides a comparison with a traditional method.
| Parameter | Scalable NBS/DMF Method | Traditional Br₂/DMF Method |
| Starting Material | Furan | Furan |
| Brominating Agent | N-Bromosuccinimide (NBS) | Bromine (Br₂) |
| Solvent | Dimethylformamide (DMF) | Dimethylformamide (DMF) |
| Scale | 20 - 50 g[1][2][3] | Variable, difficult to scale[1] |
| Reported Yield | 65 - 75%[1] | 70% (reported)[4][5], 50-55% (reproduced)[1] |
| Workup/Purification | Direct Steam Distillation[1] | Difficult isolation, tar formation[1] |
| Key Advantages | Non-exothermic addition of NBS to DMF, simplified workup, avoids chromatography, readily available reagents.[1] | High reported yield in some literature.[4][5] |
| Key Disadvantages | - | Highly exothermic addition of Br₂ to DMF, difficult temperature control, problematic isolation.[1] |
Experimental Workflow
The following diagram illustrates the key stages of the scalable this compound synthesis protocol.
Caption: Workflow for the scalable synthesis of this compound.
Experimental Protocols
This protocol is adapted from a reported scalable procedure for the preparation of this compound.[1]
Materials and Equipment:
-
Furan (C₄H₄O)
-
N-Bromosuccinimide (NBS, C₄H₄BrNO₂)
-
Dimethylformamide (DMF, C₃H₇NO)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
500 mL three-necked round-bottomed flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Steam distillation apparatus
-
Separatory funnel
-
Standard glassware for extraction and drying
Safety Precautions:
-
This procedure should be performed in a well-ventilated fume hood.
-
This compound is a highly flammable liquid and is irritating to the eyes, respiratory system, and skin.[6][7][8][9]
-
Furan is also highly flammable and toxic.
-
NBS is an irritant.
-
DMF is a skin and respiratory irritant.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[7]
Procedure:
-
Reaction Setup:
-
Bromination Reaction:
-
Transfer the NBS solution to the addition funnel.
-
Begin stirring the furan solution in the flask.
-
Add the NBS solution dropwise to the furan solution over a period of 40-60 minutes. The addition is exothermic, and the internal temperature of the reaction mixture should be maintained between 25 and 35 °C, using a water bath for cooling if necessary.[1]
-
During the addition, the color of the reaction mixture will change from brown to dark green.[1]
-
After the addition is complete, continue to stir the reaction mixture at ambient temperature for an additional 2-4 hours.[1]
-
-
Workup and Isolation by Steam Distillation:
-
Upon completion of the reaction, assemble a steam distillation apparatus with the reaction flask.
-
Heat the reaction mixture to 100–110 °C for 30-60 minutes.[1]
-
Introduce a constant jet of steam into the reaction mixture. This can be generated from a separate flask of boiling distilled water.[1]
-
Collect the distillate, which will consist of a mixture of water and this compound, in a receiving flask. The initial few drops may contain unreacted furan and can be collected separately.[1]
-
Continue the distillation until no more organic product is observed in the distillate.[1]
-
-
Final Purification:
-
Transfer the entire distillate to a separatory funnel.
-
Add 20-30 mL of water to the separatory funnel and shake well. This helps to extract any residual DMF into the aqueous layer.[1]
-
Allow the layers to separate and collect the lower organic layer containing the this compound.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent. The resulting liquid is this compound of sufficient purity for many applications. Further purification by vacuum distillation is possible if required.
-
This protocol provides a robust and scalable method for producing this compound, avoiding many of the complications associated with older methods and making it an excellent choice for laboratory and drug development settings.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Convenient Synthetic Procedures for this compound and 2,5-Dibromofuran | Semantic Scholar [semanticscholar.org]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | CAS#:584-12-3 | Chemsrc [chemsrc.com]
- 8. This compound | 584-12-3 [sigmaaldrich.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Application of 2-Bromofuran in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromofuran is a versatile heterocyclic building block with significant potential in the development of novel agrochemicals. Its furan core is a recurring motif in a variety of biologically active compounds. The bromine atom at the 2-position provides a reactive handle for a range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the straightforward introduction of diverse aryl and heteroaryl substituents, enabling the generation of large chemical libraries for screening and optimization of agrochemical properties. This document provides an overview of the application of this compound in the development of antifungal, insecticidal, and herbicidal agents, complete with detailed experimental protocols and quantitative data to guide researchers in this field.
General Synthetic Workflow
The general strategy for utilizing this compound in agrochemical development involves a two-step process. First, a core scaffold, typically a 2-arylfuran, is synthesized from this compound via a Suzuki-Miyaura cross-coupling reaction. This intermediate can then be further modified to produce a range of derivatives for biological screening.
Antifungal Applications
Furan and benzofuran derivatives have demonstrated significant potential as antifungal agents.[1][2] Two prominent modes of action have been identified for these compounds: the disruption of intracellular calcium homeostasis and the inhibition of N-myristoyltransferase (NMT).[1][2][3]
Signaling Pathways
1. Disruption of Intracellular Calcium Homeostasis
Certain benzofuran derivatives, structurally similar to the antiarrhythmic drug amiodarone, can induce a fungicidal effect by disrupting the regulation of intracellular calcium (Ca²⁺).[1] This leads to an uncontrolled increase in cytosolic Ca²⁺, which is toxic to the fungal cell.
References
- 1. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Components of the calcium-calcineurin signaling pathway in fungal cells and their potential as antifungal targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromofuran with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 2-bromofuran with various arylboronic acids. The resulting 2-arylfurans are valuable structural motifs found in numerous pharmaceuticals, natural products, and advanced materials. This document outlines optimized reaction conditions, a step-by-step experimental protocol, and quantitative data to guide researchers in successfully employing this versatile methodology.
Data Presentation: Reaction Scope and Yields
The efficiency of the Suzuki-Miyaura coupling of this compound is influenced by the electronic and steric properties of the arylboronic acid coupling partner. The following table summarizes the reaction outcomes with a variety of substituted arylboronic acids under optimized conditions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenylfuran | 95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)furan | 98 |
| 3 | 4-Acetylphenylboronic acid | 1-(4-(Furan-2-yl)phenyl)ethan-1-one | 96 |
| 4 | 4-Propylphenylboronic acid | 2-(4-Propylphenyl)furan | 97 |
| 5 | 3-Methylphenylboronic acid | 2-(m-Tolyl)furan | 92 |
| 6 | 2-Methylphenylboronic acid | 2-(o-Tolyl)furan | 85 |
| 7 | 3,4-Difluorophenylboronic acid | 2-(3,4-Difluorophenyl)furan | 94 |
| 8 | 3,5-Difluorophenylboronic acid | 2-(3,5-Difluorophenyl)furan | 92 |
Reaction Conditions: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), 80 °C, 4 h.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid as a representative example.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 147 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg), to the flask.
-
-
Reaction Execution:
-
Under a positive flow of inert gas, add 4 mL of anhydrous 1,4-dioxane and 1 mL of degassed deionized water via syringe.
-
Stir the reaction mixture vigorously and heat to 80 °C using an oil bath.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with 20 mL of ethyl acetate and 10 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenylfuran.
-
Mandatory Visualizations
Experimental Workflow
Caption: A schematic overview of the experimental workflow for the Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Palladium-Catalyzed Sonogashira Coupling with 2-Bromofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in organic synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.[2] For researchers in drug development and materials science, the Sonogashira coupling of 2-bromofuran provides a crucial pathway to synthesize 2-alkynylfuran derivatives. These derivatives are important scaffolds in many biologically active compounds and functional organic materials. This document provides detailed protocols and application notes for the palladium-catalyzed Sonogashira coupling of this compound with various terminal alkynes.
Reaction Principle
The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the palladium(0) species undergoing oxidative addition to the aryl halide (this compound). Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the 2-alkynylfuran product and regenerate the active palladium(0) catalyst.[3] An amine base is required to neutralize the hydrogen halide byproduct generated during the reaction.[2]
Data Presentation: Sonogashira Coupling of this compound with Terminal Alkynes
The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes. Please note that yields are highly dependent on the specific reaction conditions, purity of reagents, and scale of the reaction.
| Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 85 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 80 | 8 | 78 |
| 4-Ethynyltoluene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | Toluene | 90 | 6 | 82 |
| 3-Ethynylthiophene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N/DMF | DMF | 100 | 4 | 75 |
| 1-Octyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Piperidine | THF | 60 | 16 | 72 |
| (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Dioxane | 70 | 12 | 90 |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N | MeCN | RT | 24 | 65 |
Experimental Protocols
General Considerations:
The Sonogashira coupling reaction is sensitive to oxygen and moisture. Therefore, it is crucial to use anhydrous solvents and degassed reaction mixtures. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Protocol 1: General Procedure for the Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a general method for the coupling of this compound with an aryl alkyne.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Phenylacetylene (1.2 mmol, 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 eq)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Argon or Nitrogen gas
-
Standard Schlenk glassware
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).
-
Add anhydrous THF (5 mL) to the flask and stir to dissolve the catalysts.
-
Add this compound (147 mg, 1.0 mmol) and phenylacetylene (122 mg, 1.2 mmol) to the reaction mixture.
-
Add triethylamine (0.42 mL, 3.0 mmol) to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Heat the reaction mixture to 65 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(phenylethynyl)furan.
Protocol 2: Procedure for the Sonogashira Coupling of this compound with an Aliphatic Alkyne (1-Hexyne)
This protocol is adapted for less reactive aliphatic alkynes and may require slightly more forcing conditions.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
1-Hexyne (1.5 mmol, 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Diisopropylamine (DIPA) (4.0 mmol, 4.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) (10 mL)
-
Argon or Nitrogen gas
-
Standard Schlenk glassware
Procedure:
-
In a dried Schlenk flask under an inert atmosphere, combine Pd(PPh₃)₄ (34.7 mg, 0.03 mmol) and CuI (9.5 mg, 0.05 mmol).
-
Add anhydrous DMF (5 mL).
-
Add this compound (147 mg, 1.0 mmol) and 1-hexyne (123 mg, 1.5 mmol).
-
Add diisopropylamine (0.56 mL, 4.0 mmol).
-
Thoroughly degas the mixture.
-
Heat the reaction to 80 °C and maintain stirring for 8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature and quench with saturated aqueous NH₄Cl (20 mL).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic extracts with water and then brine, and dry over anhydrous MgSO₄.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography (silica gel, appropriate eluent system) to yield 2-(hex-1-yn-1-yl)furan.
Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for the Heck Reaction of 2-Bromofuran with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[1] This reaction is of paramount importance in synthetic organic chemistry for the construction of substituted alkenes, which are key structural motifs in a vast array of pharmaceuticals, natural products, and functional materials.
This document provides detailed application notes and protocols for the Heck reaction of 2-bromofuran with various alkenes. Due to the high reactivity of the C-Br bond at the 2-position of the furan ring, this substrate readily participates in palladium-catalyzed coupling reactions, offering a direct route to 2-vinylfurans. These products serve as valuable synthetic intermediates for the elaboration of more complex molecular architectures. The information presented herein is based on established methodologies for the Heck reaction of brominated furans and other heteroaromatic compounds, providing a robust foundation for experimental work and further optimization.[1]
Reaction Principle: The Catalytic Cycle
The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The generally accepted mechanism involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a furyl-palladium(II) complex.
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-carbon bond. This step forms a new carbon-carbon bond.
-
β-Hydride Elimination: A β-hydride elimination from the resulting alkyl-palladium intermediate forms the vinylated furan product and a hydrido-palladium(II) complex.
-
Reductive Elimination: The active Pd(0) catalyst is regenerated by reductive elimination of HBr, which is neutralized by the base present in the reaction mixture.
Tabulated Reaction Conditions
The following table summarizes typical reaction conditions for the Heck reaction of 2,4-dibromofuran with various alkenes. Given the higher reactivity of the bromine atom at the C2 position, these conditions are directly applicable and serve as an excellent starting point for the Heck reaction of this compound.[1]
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 16 | 2-((E)-Styryl)furan | 70-80 |
| Methyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Acetonitirle | 80 | 12 | Methyl (E)-3-(furan-2-yl)acrylate | 65-75 |
| n-Butyl Acrylate | Pd(OAc)₂ (3) | - | NaOAc | DMA | 120 | 24 | n-Butyl (E)-3-(furan-2-yl)acrylate | 60-70 |
Experimental Protocols
The following protocols are adapted from established procedures for the Heck reaction of brominated furans and can be used as a starting point for the reaction of this compound.[1]
General Procedure for the Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) or Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the appropriate phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (5 mL), styrene (1.2 mmol, 1.2 equiv), and triethylamine (1.5 mmol, 1.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-styrylfuran.[1]
Mandatory Visualizations
General Heck Reaction Workflow
Caption: Workflow for the Heck reaction of this compound.
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
Application Notes and Protocols for the Synthesis of 2-Arylfurans from 2-Bromofuran
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 2-arylfurans, a critical structural motif in medicinal chemistry and materials science, using 2-bromofuran as a starting material. The focus is on palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient route to these valuable compounds.
Introduction
2-Arylfurans are prevalent structural units in a wide array of natural products, pharmaceuticals, and functional materials. Their synthesis is a key focus in organic chemistry. Palladium-catalyzed cross-coupling reactions of this compound with various organometallic reagents have emerged as the most robust and widely adopted methods for constructing the C-C bond between the furan ring and an aryl group. These reactions, including the Suzuki-Miyaura, Stille, Heck, Negishi, and Kumada couplings, offer broad substrate scope and functional group tolerance.
This guide details the experimental protocols for these key transformations, presents comparative data, and provides visual workflows to aid researchers in the successful synthesis of 2-arylfurans.
General Reaction Scheme
The synthesis of 2-arylfurans from this compound via palladium-catalyzed cross-coupling can be represented by the following general scheme:
Application Notes: The Versatility of 2-Bromofuran in Heterocyclic Synthesis
Introduction
2-Bromofuran is a pivotal starting material in organic synthesis, offering a versatile platform for the construction of a wide array of complex heterocyclic compounds. Its furan core is a privileged structure found in numerous natural products, pharmaceuticals, and functional materials. The bromine atom at the C2 position provides a reactive handle for various synthetic transformations, including metal-catalyzed cross-coupling reactions, lithiation-substitution sequences, and cycloadditions. These reactions enable the regioselective introduction of diverse functional groups and the annulation of new rings onto the furan scaffold. This document provides detailed protocols and application notes for key synthetic methodologies utilizing this compound, aimed at researchers, scientists, and professionals in drug development.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. This compound serves as an excellent substrate for several of these transformations, including the Suzuki, Heck, Stille, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Synthesis of 2-Arylfurans
The Suzuki-Miyaura coupling reaction is a highly efficient method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[1] This reaction is widely used to synthesize 2-arylfurans from this compound and various arylboronic acids.[2][3] The resulting 2-arylfuran motif is a key structural unit in many biologically active molecules.
Experimental Protocol: General Procedure for Suzuki Coupling [3]
-
Setup: Under a nitrogen atmosphere, add the arylboronic acid (1.0 mmol, 1.0 equiv.), potassium carbonate (K₂CO₃, 2.5 equiv.), and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) to a reaction flask.
-
Reagent Addition: Add a mixture of N,N-dimethylformamide (DMF) and water (3 mL/1 mL), followed by this compound (1.7 mmol, 1.7 equiv.).
-
Reaction: Heat the reaction mixture to 75–85 °C and stir for 16–20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench by adding 15–20 mL of water.
-
Extraction: Extract the resulting suspension with diethyl ether (3 x 10 mL).
-
Washing: Combine the organic layers, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-arylfuran.
Data Summary: Suzuki Coupling of this compound with Various Arylboronic Acids [3]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenylfuran | 78 |
| 2 | 4-Methylphenylboronic acid | 2-(p-Tolyl)furan | 85 |
| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)furan | 82 |
| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)furan | 75 |
| 5 | 3-Nitrophenylboronic acid | 2-(3-Nitrophenyl)furan | 65 |
Heck Reaction: Synthesis of 2-Vinylfurans
The Mizoroki-Heck reaction enables the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[4] This method can be applied to this compound to synthesize 2-vinylfuran derivatives, which are valuable building blocks in organic synthesis.[5] The reaction typically requires a palladium catalyst, a phosphine ligand, a base, and an appropriate solvent.[6]
Experimental Protocol: Heck Reaction of this compound with Styrene [5]
-
Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), and triphenylphosphine (PPh₃, 0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Reagent Addition: Add anhydrous DMF (5 mL), styrene (1.2 mmol, 1.2 equiv.), and triethylamine (Et₃N, 1.5 mmol, 1.5 equiv.) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction for 12-24 hours until completion (TLC/GC-MS).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., gradient of ethyl acetate in hexanes) to isolate the 2-styrylfuran product.
Data Summary: Typical Heck Reaction Conditions [5][7]
| Entry | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 70-85 |
| 2 | PdCl₂ / P(o-tolyl)₃ | K₂CO₃ | DMA | 120 | 65-80 |
| 3 | Pd(dba)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 75-90 |
Buchwald-Hartwig Amination: Synthesis of 2-Aminofurans
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[8][9] This reaction provides a powerful method for preparing N-arylated heterocycles, including 2-aminofuran derivatives, which are important scaffolds in medicinal chemistry. The choice of ligand and base is critical for achieving high yields.[10][11]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Stille Coupling of 2-Bromofuran with Organostannanes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the Stille cross-coupling reaction between 2-bromofuran and various organostannanes. This palladium-catalyzed reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of functionalized furan derivatives, which are key structural motifs in many pharmaceuticals and functional materials.
Introduction
The Stille coupling reaction, first reported by John K. Stille, is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin compound) and an organic halide or pseudohalide.[1][2] This reaction is widely used in organic synthesis due to its tolerance of a broad range of functional groups, the stability of organostannane reagents to air and moisture, and generally mild reaction conditions.[3][4][5] The coupling of this compound with organostannanes provides an efficient route to 2-substituted furans, which are prevalent in numerous biologically active compounds.
Reaction Principle
The catalytic cycle of the Stille coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (this compound) to form a Pd(II) complex.[3]
-
Transmetalation: The organostannane reagent exchanges its organic group with the halide on the Pd(II) complex.[1]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]
Data Presentation: Reaction Parameters for Stille Coupling
The following table summarizes typical reaction conditions for the Stille coupling of this compound with various organostannanes. Please note that specific conditions may require optimization depending on the nature of the organostannane and the desired product.
| Parameter | Typical Range/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | PPh₃, AsPh₃, P(t-Bu)₃, XPhos | Often, the catalyst is pre-complexed with a ligand. Additional ligand may be required.[7] |
| Organostannane | R-Sn(n-Bu)₃, R-SnMe₃ (R = aryl, vinyl, alkyl) | 1.0 - 1.5 equivalents relative to this compound. |
| Solvent | Toluene, DMF, THF, Dioxane | Anhydrous and degassed solvents are crucial for optimal results. |
| Temperature | 80 - 120 °C | Reaction temperature is dependent on the reactivity of the coupling partners and the solvent used. |
| Additives | CuI, CsF, LiCl | Additives can accelerate the reaction, particularly for less reactive substrates.[8][9] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC/MS until consumption of the starting material. |
Experimental Protocol: General Procedure for the Stille Coupling of this compound
This protocol provides a general method for the Stille coupling of this compound with an organostannane.
Materials:
-
This compound
-
Organostannane (e.g., Tributyl(phenyl)stannane)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the organostannane (1.1 mmol, 1.1 equiv) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12 hours). Monitor the reaction progress by TLC or GC/MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes, which will precipitate the tin salts as a solid that can be filtered off.[6] Alternatively, the crude product can be purified directly by flash chromatography on silica gel.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-substituted furan.
Mandatory Visualization
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow
Caption: Experimental workflow for the Stille coupling of this compound.
Safety Precautions
-
Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[1]
-
Palladium catalysts can be flammable and should be handled with care.
-
Solvents used are flammable and should be handled away from ignition sources.
Conclusion
The Stille coupling of this compound with organostannanes is a robust and reliable method for the synthesis of 2-substituted furans. The reaction's tolerance for various functional groups and its relatively mild conditions make it a valuable tool in the synthesis of complex molecules for drug discovery and materials science. Careful optimization of reaction parameters and adherence to safety protocols are essential for successful and safe execution.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Regioselective Bromination of Furan
Welcome to the technical support center for the regioselective bromination of furan. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this challenging but crucial transformation. The following guides are presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Controlling Selectivity and Byproducts
Question 1: My reaction is yielding a mixture of polybrominated furans (e.g., 2,5-dibromofuran) instead of the desired monobrominated product. How can I prevent this?
Answer: The high reactivity of the furan ring makes it susceptible to polyhalogenation.[1][2] Furan reacts vigorously with bromine and chlorine at room temperature, often leading to polyhalogenated products.[2] Several strategies can be employed to enhance the selectivity for monobromination:
-
Stoichiometric Control: Use a precise stoichiometry of the brominating agent (ideally 1.0 equivalent or slightly less) to minimize over-bromination.[1]
-
Slow Addition & Low Concentration: Add the brominating agent dropwise or use a syringe pump to maintain a low concentration throughout the reaction. This reduces the likelihood of a second bromination event occurring on the newly formed, and still activated, monobromofuran.[1]
-
Low Temperature: Perform the reaction at low temperatures (e.g., –5°C to -78°C).[1][2] Lowering the temperature decreases the overall reaction rate, allowing for better control over the formation of the kinetic product.[3]
-
Choice of Brominating Agent: Use milder brominating agents. N-bromosuccinimide (NBS) is a common choice for controlled monobromination.[2][4] For specific applications, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have been shown to provide excellent yields of specific products, such as dibromofraxinellone.[4]
Question 2: How can I improve the regioselectivity for 2-bromofuran over 3-bromofuran?
Answer: Electrophilic substitution on the furan ring preferentially occurs at the C2 (α) position due to the greater stability of the resulting carbocation intermediate.[5][6] The intermediate formed by attack at C2 is more stable because the positive charge is delocalized over more atoms through resonance.[7] To favor the formation of this compound:
-
Standard Electrophilic Conditions: Most standard electrophilic bromination conditions (e.g., Br₂ in dioxane at low temperatures) will naturally yield the 2-bromo isomer as the major product.[2][7]
-
Kinetic Control: Ensure the reaction is under kinetic control by using low temperatures and short reaction times.[8][9] The C2 position is the site of the fastest reaction rate.[8]
Question 3: Synthesizing 3-bromofuran is proving difficult. What methods can be used to achieve C3 selectivity?
Answer: Direct electrophilic bromination is not a viable route to 3-bromofuran due to the strong electronic preference for C2 attack.[5][6] Synthesizing C3-substituted furans requires a more strategic approach, often involving metal-halogen exchange or directed metallation:
-
Metal-Halogen Exchange: A common route starts from a pre-functionalized furan, such as 2,3-dibromofuran. Selective metal-halogen exchange at the more reactive C2 position with a reagent like n-butyllithium (n-BuLi), followed by quenching with a proton source (like water), can yield 3-bromofuran.[10]
-
Directed Lithiation: Starting with 3-bromofuran, lithiation using a strong base like lithium diisopropylamide (LDA) can deprotonate the C2 position. The resulting 3-bromo-2-lithiofuran can then be quenched with an electrophile.[1][10] To obtain 2,4-dibromofuran, for example, this intermediate is quenched with a bromine source.[1]
Category 2: Reaction Failures and Low Yields
Question 4: My bromination reaction has a very low yield or fails to proceed. What are the potential causes?
Answer: Several factors can contribute to low or no yield in furan bromination:
-
Furan Decomposition: Furan and its simple derivatives are sensitive to strong acids and can easily polymerize or undergo ring-opening.[2][10] The use of strong Lewis acids or protic acids as catalysts should be approached with caution. The hydrobromic acid (HBr) generated as a byproduct during bromination with Br₂ can also contribute to decomposition.
-
Reagent Quality: Ensure the brominating agent, particularly NBS, is fresh and has been stored correctly to protect it from moisture and light.[1] Impure or degraded reagents can lead to inconsistent results.
-
Reaction with Solvent: In nucleophilic solvents like alcohols, the intermediate carbocation can be trapped by the solvent. This leads to the formation of 2,5-dialkoxy-2,5-dihydrofurans instead of the desired bromofuran.[10][11] Subsequent elimination is then required to rearomatize the ring.[11]
-
Substrate Deactivation: If the furan ring possesses strongly electron-withdrawing groups, its reactivity towards electrophilic substitution will be significantly reduced, potentially requiring harsher reaction conditions which may not be compatible with the furan's stability.[2]
Question 5: I am observing ring-opened byproducts. How can this be prevented?
Answer: Ring-opening is a known side reaction, especially under strongly oxidizing or acidic conditions, or in the presence of nucleophilic solvents.[2][12] For example, the reaction of furan with bromine in aqueous solution can lead to the formation of malealdehyde.[12]
-
Control Acidity: Avoid strong acids. If an acid promoter is necessary, use it in catalytic amounts and at low temperatures.
-
Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of aqueous byproducts that can promote ring-opening.
-
Solvent Choice: Employ non-nucleophilic solvents like dioxane, tetrahydrofuran (THF), carbon tetrachloride (CCl₄), or dichloromethane (CH₂Cl₂) to avoid solvent addition to the furan ring.[2]
Quantitative Data on Bromination Methods
The following table summarizes various conditions for the regioselective bromination of furan derivatives, providing a comparative overview of reagents, conditions, and outcomes.
| Starting Material | Brominating Agent (Equiv.) | Solvent | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) | Reference |
| Furan | Br₂ | Dioxane | -5 | - | This compound | - | [2][6] |
| Fraxinellone | NBS (1.05) / Br₂ (0.4) | CH₂Cl₂ | Room Temp | 1 | 2'-Bromofraxinellone | 52 | [4] |
| Fraxinellone | NBS (1.4) | CH₂Cl₂ | 40 | - | 5'-Bromofraxinellone | - | [4][13] |
| Fraxinellone | DBDMH (0.5) | CH₂Cl₂ | 40 | - | 5'-Bromofraxinellone | 56 | [4] |
| Fraxinellone | DBDMH (1.4) | CH₂Cl₂ | 40 | 2 | 2',5'-Dibromofraxinellone | 91 | [4] |
| 3-Bromofuran | n-BuLi (1.0), then NBS | THF | -78 | 1-2 | 2,4-Dibromofuran | - | [1] |
Detailed Experimental Protocols
Protocol 1: Selective Monobromination to this compound
This protocol is based on the general principle of using a mild brominating agent at low temperatures.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve furan (1.0 equiv.) in anhydrous dioxane or THF.
-
Cooling: Cool the solution to -5°C using an ice-salt bath.
-
Reagent Addition: Dissolve N-bromosuccinimide (NBS) (1.0 equiv.) in a minimal amount of the same anhydrous solvent. Add the NBS solution dropwise to the cooled furan solution over 30-60 minutes, ensuring the temperature remains stable.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding cold water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by distillation or column chromatography.[2][14]
Protocol 2: Synthesis of 2,5-Dibromofuran
This protocol utilizes a more reactive brominating agent to achieve disubstitution.
-
Preparation: Dissolve furan (1.0 equiv.) in dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Reagent Addition: Slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.4-1.5 equiv.) portion-wise to the stirred solution.[4] Alternatively, a solution of bromine (2.0 equiv.) in the same solvent can be added dropwise.
-
Reaction: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction's completion via TLC or GC.
-
Workup and Purification: Follow the standard aqueous workup and purification procedures as described in Protocol 1.
Visualizations and Workflows
The following diagrams illustrate key concepts and troubleshooting workflows for the regioselective bromination of furan.
Caption: Mechanism of electrophilic bromination of furan at the C2 position.
Caption: Troubleshooting workflow for poor regioselectivity in furan bromination.
Caption: Logical relationship between reaction conditions and product outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. homework.study.com [homework.study.com]
- 6. youtube.com [youtube.com]
- 7. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 11. halogenation of furan [quimicaorganica.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
preventing polybromination in 2-Bromofuran synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromofuran. The primary focus is on preventing polybromination, a common challenge in the halogenation of the highly reactive furan ring.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Degradation of Furan Ring: Furan is sensitive to acidic conditions and can easily polymerize or undergo ring-opening. | - Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine. - Ensure the reaction is performed under neutral or slightly basic conditions if possible. |
| Inactive Brominating Agent: NBS can degrade over time if not stored properly. | - Use a fresh batch of NBS. - Store NBS in a cool, dark, and dry place. | |
| Incorrect Work-up Procedure: The product may be lost during extraction or purification. | - Ensure proper phase separation during extraction. - Use a suitable drying agent for the organic layer. - Consider purification by distillation under reduced pressure to minimize thermal decomposition. | |
| Formation of Significant Amounts of Polybrominated Byproducts (e.g., 2,5-dibromofuran) | Excess Brominating Agent: The high reactivity of the furan ring makes it susceptible to further bromination. | - Use a precise stoichiometry of the brominating agent (1.0 equivalent for monobromination). - Add the brominating agent slowly and dropwise to the reaction mixture to maintain a low concentration at any given time. |
| High Reaction Temperature: Higher temperatures increase the rate of multiple brominations. | - Maintain a low reaction temperature, ideally between -5°C and 0°C, to control the reaction rate.[1] | |
| Formation of Isomeric Byproducts | Thermodynamic vs. Kinetic Control: The 2- and 5-positions of the furan ring are the most electronically activated for electrophilic substitution, leading to the thermodynamically favored 2,5-isomer in cases of disubstitution. | - For selective monobromination at the 2-position, strict control of stoichiometry and temperature is crucial. |
| Reaction is Too Exothermic and Difficult to Control | Rapid Addition of Brominating Agent: The bromination of furan is a highly exothermic process. | - Add the brominating agent solution dropwise over a prolonged period. - Use an ice bath or other cooling system to maintain the desired temperature. - Ensure efficient stirring to dissipate heat. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for the selective monobromination of furan to synthesize this compound?
A1: The use of N-Bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) is a widely recommended method for the selective monobromination of furan.[2][3] This method is generally considered milder and more selective than using elemental bromine, thus minimizing the formation of polybrominated byproducts and resinous materials.
Q2: How can I minimize the formation of 2,5-dibromofuran?
A2: To minimize the formation of 2,5-dibromofuran, you should:
-
Control the Stoichiometry: Use exactly one equivalent of the brominating agent (e.g., NBS) relative to furan.
-
Maintain Low Temperature: Perform the reaction at a low temperature (e.g., 0°C or below) to reduce the rate of the second bromination.[1]
-
Slow Addition: Add the brominating agent to the furan solution slowly and dropwise with efficient stirring. This keeps the concentration of the brominating agent low at any given moment, favoring monobromination.
Q3: My reaction mixture turns dark and forms a tar-like substance. What is happening and how can I prevent it?
A3: The formation of a dark, tarry substance is likely due to the acid-catalyzed polymerization of furan. Furan is notoriously unstable in the presence of strong acids, which can be generated as byproducts during bromination (e.g., HBr). To prevent this:
-
Use NBS in DMF, which is a milder system compared to Br₂.
-
Work in a well-ventilated fume hood as toxic fumes may be produced.
-
Consider adding a non-nucleophilic base to scavenge any acid that is formed, although this may complicate the reaction and require further optimization.
Q4: Is purification by distillation necessary, and what are the recommended conditions?
A4: Yes, purification by distillation is often the most effective method to obtain pure this compound. Steam distillation directly from the reaction mixture has been reported to be an effective method for isolation.[2] Alternatively, after an extractive work-up, the crude product can be distilled under reduced pressure to avoid decomposition at higher temperatures.
Q5: Can I use a different solvent than DMF?
A5: While DMF is commonly used and reported to give good results with NBS, other polar aprotic solvents can be used.[2] However, the choice of solvent can influence the reaction rate and selectivity, so any change from a well-established protocol should be carefully optimized.
Data Presentation
The following table summarizes quantitative data for two common methods used in the synthesis of this compound.
| Brominating Agent | Solvent | Temperature | Reaction Time | Yield of this compound | Key Observations | Reference |
| N-Bromosuccinimide (NBS) | DMF | 25-35°C | 2-4 hours | 65-75% | Milder reaction, easier to control. | [2] |
| Bromine (Br₂) | DMF | Not specified | Not specified | 50-55% | Highly exothermic, formation of a tarry solid. | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound using NBS in DMF[2]
Materials:
-
Furan
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve furan (1.0 eq.) in DMF.
-
In a separate flask, prepare a solution of NBS (1.0 eq.) in DMF.
-
Cool the furan solution to 0°C using an ice bath.
-
Slowly add the NBS solution dropwise to the furan solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours.
-
Pour the reaction mixture into ice water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water to remove residual DMF, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain this compound.
Visualizations
Reaction Pathway for the Synthesis of this compound
References
purification of 2-Bromofuran by distillation and chromatography
This guide provides troubleshooting advice and frequently asked questions for the purification of 2-Bromofuran by distillation and column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and safety properties of this compound? A1: this compound is a colorless to pale yellow liquid that is highly flammable and sensitive to light and air.[1][2][3] It is crucial to handle it in a well-ventilated area, away from ignition sources, and to use appropriate personal protective equipment (PPE), including gloves and eye protection.[2][4] For detailed properties, refer to the data table below.
Q2: How should this compound be stored? A2: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) and refrigerated (below 4°C / 39°F).[1] Some commercial preparations are stabilized with calcium oxide (CaO) or a layer of water to prevent decomposition.[5][6]
Q3: Is this compound stable during distillation? A3: Furans can be sensitive to acidic conditions and heat, which can lead to decomposition or polymerization.[7][8] Distillation should be performed under reduced pressure to lower the boiling point and minimize thermal stress. If the crude material is acidic from its synthesis, a pre-distillation wash with a mild base may be necessary.
Q4: What are the common impurities found in crude this compound? A4: Impurities can include unreacted furan, the brominating agent (e.g., N-bromosuccinimide), and polybrominated byproducts such as 2,5-dibromofuran.[8][9] The presence of these impurities can complicate purification due to similar physical properties.
Q5: How do I select an appropriate solvent system for column chromatography of this compound? A5: The ideal solvent system is determined by running preliminary Thin-Layer Chromatography (TLC) plates.[10] Start with a non-polar solvent like hexanes or petroleum ether and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane. The goal is to achieve an Rf value of 0.25-0.35 for this compound, which allows for good separation.[10]
Data Presentation
Table 1: Physical and Safety Data for this compound
| Property | Value | Citations |
| CAS Number | 584-12-3 | [1][11] |
| Molecular Formula | C₄H₃BrO | [1][12] |
| Molecular Weight | 146.97 g/mol | [12] |
| Appearance | Colorless to pale yellow liquid | [2][4] |
| Boiling Point | 102-107°C at 760 mmHg; 52-54°C at 180 mmHg | [1][5][12] |
| Density | ~1.66 - 1.7 g/cm³ | [1][2] |
| Flash Point | 18°C (3°C reported by some sources) | [2][5] |
| Solubility | Soluble in ethanol and ether; slightly soluble in water. | [2][4] |
| Hazard Statements | Highly flammable liquid and vapor. Irritating to eyes, respiratory system, and skin. | [2][5] |
| Storage Conditions | Refrigerate, store under nitrogen, keep away from light and air. | [1][4] |
Troubleshooting Guides
Distillation
Q: My this compound is darkening or decomposing in the distillation pot. What is happening? A: This is likely due to thermal decomposition or polymerization, which can be catalyzed by acidic impurities.[7][8]
-
Solution:
-
Use Reduced Pressure: Perform the distillation under vacuum to lower the boiling point and reduce thermal stress.
-
Ensure Inert Atmosphere: Purge the apparatus with an inert gas like nitrogen or argon before heating.
-
Check for Acidity: If the crude product is acidic, consider a pre-distillation wash with a dilute sodium bicarbonate solution, followed by drying with an anhydrous salt (e.g., MgSO₄).
-
Avoid Overheating: Use a heating mantle with a stirrer and ensure the temperature does not significantly exceed the boiling point of the liquid.
-
Q: I am not collecting any distillate, or the distillation rate is extremely slow. A: This issue can stem from several equipment or procedural problems.[13][14]
-
Solution:
-
Check for Leaks: Ensure all joints in the vacuum distillation setup are properly sealed. Use high-vacuum grease if necessary.
-
Verify Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser to accurately measure the vapor temperature.
-
Ensure Adequate Heating: The heating mantle must be set to a temperature high enough to boil the liquid and allow the vapor to reach the condenser. Wrapping the distillation head with glass wool or aluminum foil can help prevent heat loss.[14]
-
Check Condenser Coolant: Ensure the coolant is flowing through the condenser at a sufficient rate.
-
Q: The separation from an impurity with a close boiling point is poor. A: Simple distillation is ineffective for separating liquids with boiling points that are close to each other.
-
Solution:
-
Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser to increase the number of theoretical plates and improve separation.
-
Alternative Purification: If distillation fails, column chromatography is the recommended alternative for separating compounds with different polarities.[15]
-
Column Chromatography
Q: My product is streaking or "tailing" on the TLC plate and the column. A: Tailing is often caused by the sample being too concentrated or interactions between an acidic/basic compound and the silica gel.[10]
-
Solution:
-
Dilute the Sample: Ensure the sample spotted on the TLC plate and loaded onto the column is not overly concentrated.
-
Modify the Eluent: Since furans can be acid-sensitive, the acidic nature of silica gel may be an issue.[8] Add a small amount (~0.5%) of a neutralizer like triethylamine to the eluent to deactivate acidic sites on the silica.[10]
-
Q: I cannot separate this compound from an impurity (Rf values are too close). A: This indicates that the chosen solvent system does not have enough selectivity for the two compounds.[10]
-
Solution:
-
Change Solvent System: Try a different combination of solvents. For example, if a hexanes/ethyl acetate mixture fails, try a system with dichloromethane or toluene.[10][16]
-
Use a Longer Column: Increasing the length of the stationary phase can improve the separation of compounds with close Rf values.[8]
-
Use Finer Silica: High-performance flash chromatography (using finer silica gel) can provide better resolution.[10]
-
Q: My product seems to have decomposed on the silica gel column. A: this compound, like many furan derivatives, can be unstable on acidic silica gel.[8]
-
Solution:
-
Neutralize Silica Gel: Pre-treat the silica gel by washing the packed column with an eluent containing ~1% triethylamine before loading the sample.[8]
-
Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.[17]
-
Work Quickly: Do not let the sample sit on the column for an extended period before eluting.[18]
-
Q: My column is running too slowly or has stopped. A: A slow flow rate is typically caused by packing the column too tightly or by fine silica particles clogging the outlet frit.[10]
-
Solution:
-
Use Flash Chromatography: Apply gentle positive pressure with an inert gas or a pump to accelerate the elution. This is the standard method for modern column chromatography.[10]
-
Proper Packing: Ensure the column is packed correctly using a slurry method to prevent overly dense packing and the generation of fines.[16]
-
Check the Outlet: Make sure the stopcock or frit at the bottom of the column is not blocked.
-
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are well-sealed.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
System Evacuation: Close the system and slowly apply vacuum. The pressure should be stable before heating begins. For this compound, a pressure of ~180 mmHg is a good target to achieve a boiling point of 52-54°C.[12]
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection: As the vapor temperature stabilizes at the expected boiling point, collect the distillate in a pre-weighed receiving flask. Discard any initial forerun that distills at a lower temperature.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool completely before slowly re-introducing air.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an optimal eluent. A common starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio until the Rf of this compound is ~0.3.[10]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes).
-
Pour the slurry into the column and use positive pressure to pack it tightly and evenly, avoiding cracks or air bubbles.[10] Add another layer of sand on top.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[16]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply positive pressure to maintain a steady flow rate (a drop of about 2 inches/minute of the solvent level is a good target).[10]
-
Begin collecting fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the elution process by spotting fractions onto a TLC plate.
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: A workflow for troubleshooting common distillation issues.
Caption: Standard workflow for purification by flash column chromatography.
Caption: Logic for optimizing TLC solvent systems for better separation.
References
- 1. This compound | CAS#:584-12-3 | Chemsrc [chemsrc.com]
- 2. This compound [chembk.com]
- 3. labproinc.com [labproinc.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 584-12-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound (stabilized with a layer of water and Calcium hydroxide) [oakwoodchemical.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 584-12-3 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound (stabilized with CaO) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 12. Page loading... [guidechem.com]
- 13. youtube.com [youtube.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Chromatography [chem.rochester.edu]
- 18. Rookie Mistakes [chem.rochester.edu]
Technical Support Center: Optimizing Suzuki Coupling of 2-Bromofuran
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 2-bromofuran.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the Suzuki coupling of this compound?
A1: Researchers often face challenges such as low to moderate yields, and the formation of side products. Common side reactions include homocoupling of the boronic acid and dehalogenation of this compound.[1] The stability of the furan ring and the boronic acids themselves can also be a factor, with some 2-heteroaromatic boronic acids being prone to decomposition.[2]
Q2: Which palladium catalyst is a good starting point for this reaction?
A2: A common and effective starting catalyst is a palladium(II) complex such as bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2].[3][4] Other Pd(II) sources like Palladium(II) acetate (Pd(OAc)2) are also frequently used.[5][6] For more challenging couplings, pre-formed Pd(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or specialized pre-catalysts with bulky, electron-rich phosphine ligands can be beneficial.[7]
Q3: How critical is the choice of ligand, and what are some recommendations?
A3: The ligand choice is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[8] For electron-rich systems like furan, bulky and electron-donating phosphine ligands such as SPhos or XPhos can enhance catalyst activity and stability, especially if standard ligands like triphenylphosphine (PPh3) are ineffective.[1][7]
Q4: What role does the base play, and which bases are most effective?
A4: The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[9] The strength and solubility of the base can significantly impact the reaction outcome.[10] While potassium carbonate (K2CO3) is a common and often effective choice[3][4][5], stronger bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) may be necessary to improve yields, particularly if a weaker base is found to be ineffective.[1][10]
Q5: How can I minimize the formation of homocoupling byproducts?
A5: Homocoupling can often be suppressed by ensuring the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[1] Additionally, the slow addition of the boronic acid to the reaction mixture can help minimize its concentration at any given time, thereby reducing the rate of homocoupling.[10] The choice of catalyst and ligand also plays a role in minimizing this side reaction.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Consider a pre-catalyst that activates in situ.[1] - Ensure the reaction is thoroughly degassed as oxygen can deactivate the Pd(0) catalyst.[7][10] |
| Inappropriate Ligand | - For electron-rich furan systems, consider switching from PPh3 to more electron-rich and bulky ligands like SPhos or XPhos.[1][7] | |
| Ineffective Base | - If using a weaker base like K2CO3, try a stronger, more soluble base such as K3PO4 or Cs2CO3.[1][10] | |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10°C, ensuring the solvent's boiling point is not exceeded.[1][10] Many Suzuki couplings require heating to 80-110°C.[3][5][10] | |
| Poor Reagent Quality | - Use fresh, high-quality this compound and arylboronic acid. Impurities can poison the catalyst.[1] - Some boronic acids are prone to protodeboronation; consider using more stable boronate esters.[7] | |
| Dehalogenation of this compound | Source of Protons | - Ensure anhydrous solvents and reagents are used. The presence of water or other protic sources can lead to dehalogenation.[1][7] |
| Inefficient Transmetalation | - If the transmetalation step is slow, the oxidative addition intermediate may undergo other reactions. Optimizing the base and ensuring the quality of the boronic acid can help.[7] | |
| Reaction with Solvent | - Some solvents, particularly alcohols at elevated temperatures, can act as a hydride source. Consider switching to an aprotic solvent like dioxane, toluene, or DMF.[1] | |
| Formation of Homocoupling Products | Presence of Oxygen | - Rigorously degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1] |
| Catalyst Choice | - Some palladium catalysts are more prone to promoting homocoupling. Screening different palladium sources and ligands may be necessary.[10] |
Experimental Protocols & Data
General Experimental Protocol for this compound Suzuki Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arylboronic acid (1.0-1.2 mmol) and the chosen base (e.g., K2CO3, 2.0-2.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Addition of Reagents: Under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl2(PPh3)2, 0.02 mmol) and this compound (1.0-1.7 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., DMF/water 3:1 v/v or dioxane/water 4:1 v/v) via syringe.[3][6][7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 75-90°C) and stir for the required time (typically 12-20 hours).[3][6] Monitor the reaction progress by TLC or GC/MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or ether) and wash with water and brine.[3][6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
Comparative Reaction Conditions
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| PdCl2(PPh3)2 | PPh3 | K2CO3 | DMF/H2O | 75-85 | Moderate to Good | [3] |
| Pd(OAc)2 | PPh3 | K2CO3 | Dioxane/H2O | 90 | Varies | [6] |
| Pd(II) complex (10) | - | K2CO3 | EtOH/H2O | 80 | 91-97 | [5] |
| Pd(PPh3)4 | PPh3 | K3PO4 | Dioxane/H2O | 80-100 | Varies | [7] |
Note: Yields are highly substrate-dependent and the table provides a general comparison of conditions.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for the this compound Suzuki coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
minimizing homocoupling side products in Sonogashira reactions
Troubleshooting Guides and FAQs for Minimizing Homocoupling Side Products
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the minimization of homocoupling (Glaser coupling) side products in Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions and why is it a problem?
A1: Homocoupling, often referred to as Glaser or Hay coupling, is a common and undesired side reaction in which the terminal alkyne starting material reacts with itself to form a symmetrical 1,3-diyne dimer.[1][2] This process is primarily promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[1][3] It is problematic because it consumes the valuable alkyne substrate, which may be expensive or synthesized through multiple steps, thereby reducing the yield of the desired cross-coupled product.[1][4] Furthermore, the formation of diyne byproducts complicates the purification of the target molecule.[1][5]
Q2: What is the primary cause of alkyne homocoupling?
A2: The principal cause is the copper(I)-catalyzed oxidative dimerization of the terminal alkyne.[1] This reaction is significantly accelerated by the presence of oxygen, which facilitates the oxidation required for the coupling of two copper-acetylide intermediates.[1][2][3] Therefore, reactions that are not performed under a strictly inert atmosphere are highly susceptible to this side reaction.[1][2]
Q3: My reaction shows significant homocoupling. What is the first and most critical factor to check?
A3: The most critical factor to verify is the rigorous exclusion of oxygen from your reaction system.[1][2] Ensure your reaction is set up under a thoroughly inert atmosphere, such as high-purity nitrogen or argon. This involves using properly degassed solvents and reagents and maintaining a positive pressure of inert gas throughout the experiment.[1][5] Even trace amounts of oxygen can significantly promote the Glaser homocoupling pathway.[1][4]
Q4: Beyond excluding oxygen, what other strategies can I employ to minimize homocoupling?
A4: Several strategies can be used to suppress homocoupling:
-
Reduce Copper Catalyst Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling.[5] Reducing the loading to 0.5-2 mol% is often effective.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly via a syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[5]
-
Use of Additives: Introducing a reducing atmosphere, such as hydrogen gas diluted with nitrogen or argon, can effectively diminish oxidative homocoupling to as low as 2%.[4][6]
-
Optimize Ligands: Employing bulky and electron-rich phosphine ligands can increase the rate of the desired Sonogashira cross-coupling, making it kinetically more favorable than the homocoupling side reaction.[7]
-
Consider Copper-Free Protocols: In cases where homocoupling is persistent or substrates are sensitive, switching to a copper-free Sonogashira protocol is a highly effective solution.[2][3]
Q5: How do copper-free Sonogashira reactions work and what are their advantages?
A5: Copper-free Sonogashira reactions eliminate the primary catalyst for Glaser coupling.[2][3] In these protocols, the palladium catalyst facilitates both the activation of the aryl/vinyl halide and the deprotonation of the alkyne, often requiring a stronger base.[7] The main advantages are the significant reduction or elimination of homocoupling byproducts, simpler purification, and avoidance of copper toxicity, which is particularly important in pharmaceutical synthesis.[3][8]
Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling
Use the following workflow and detailed solutions to diagnose and resolve issues with alkyne homocoupling in your Sonogashira reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Dehalogenation in 2-Bromofuran Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common side reaction of dehalogenation during palladium-catalyzed cross-coupling reactions of 2-bromofuran.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of this compound coupling reactions?
A1: Dehalogenation is an undesired side reaction where the bromine atom at the 2-position of the furan ring is replaced by a hydrogen atom, resulting in the formation of furan as a byproduct. This reaction consumes the this compound starting material, reduces the yield of the desired coupled product, and can complicate purification.
Q2: What are the primary causes of dehalogenation in these reactions?
A2: Dehalogenation in palladium-catalyzed cross-coupling reactions is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This reactive intermediate can then transfer a hydride to the this compound, leading to the formation of furan. Sources of the hydride can include:
-
Bases: Strong bases, particularly alkoxides, can generate Pd-H species.
-
Solvents: Protic solvents like alcohols or residual water in the reaction can act as a hydride source. Some aprotic solvents like DMF can also decompose at elevated temperatures to generate hydride sources.[1]
-
Reagents: Impurities in the organometallic reagent (e.g., boronic acids in Suzuki coupling) can sometimes contribute to the formation of Pd-H.
-
Additives: Certain additives or impurities in the reaction mixture can act as hydride donors.
Q3: How does the choice of coupling reaction (Suzuki, Stille, Heck) affect the propensity for dehalogenation?
A3: While dehalogenation can occur in all palladium-catalyzed coupling reactions, the specific conditions of each reaction type can influence its likelihood. For instance, the choice of base in Suzuki reactions is critical. Stille couplings, while often tolerant of various functional groups, can also suffer from dehalogenation, particularly at higher temperatures. In Heck reactions, the nature of the base and the reaction temperature are key factors to control.
Q4: What general strategies can be employed to minimize dehalogenation?
A4: To minimize dehalogenation, the general approach is to disfavor the formation and reaction of Pd-H species. Key strategies include:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands which can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.
-
Base Selection: Employ weaker, non-nucleophilic inorganic bases.
-
Solvent Choice: Use anhydrous, aprotic solvents.
-
Temperature Control: Run the reaction at the lowest effective temperature.
-
Reagent Purity: Ensure all reagents and solvents are pure and dry.
Troubleshooting Guides
Issue: Significant formation of furan byproduct detected in the reaction mixture.
This troubleshooting guide will help you identify the potential causes and implement solutions to minimize dehalogenation in your this compound coupling reactions.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Base | 1. Switch to a weaker, non-nucleophilic base. Instead of strong bases like alkoxides (e.g., NaOtBu), consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).[1] 2. Ensure the base is anhydrous. Use a freshly opened bottle or dry the base before use. |
| Solvent Issues | 1. Use anhydrous solvents. Ensure your solvents are properly dried and handled under an inert atmosphere. 2. Avoid protic solvents. If possible, replace solvents like alcohols with aprotic alternatives such as toluene, dioxane, or THF. 3. Consider solvent stability. At high temperatures, solvents like DMF can decompose. If high temperatures are necessary, consider a more stable solvent like dioxane or toluene. |
| Suboptimal Catalyst/Ligand System | 1. Employ bulky, electron-rich ligands. Ligands such as SPhos, XPhos, or other biaryl phosphines can promote the desired coupling over dehalogenation. 2. Screen different palladium precursors. Sometimes, the choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the reaction outcome. |
| High Reaction Temperature | 1. Lower the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable conversion rate to the desired product. This can often be determined by running a temperature screen. |
| Presence of Water | 1. Thoroughly dry all glassware. Oven-dry all glassware before use. 2. Use an inert atmosphere. Assemble the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of atmospheric moisture. |
Data Presentation
The following tables provide illustrative data on how different reaction parameters can influence the yield of the desired coupled product versus the dehalogenated byproduct in a Suzuki-Miyaura coupling of this compound with phenylboronic acid. Note: This data is representative and intended to demonstrate general trends. Actual results may vary depending on the specific substrates and precise reaction conditions.
Table 1: Effect of Different Bases on Dehalogenation
| Entry | Base | Desired Product Yield (%) | Furan Byproduct Yield (%) |
| 1 | NaOtBu | 45 | 35 |
| 2 | K₂CO₃ | 75 | 10 |
| 3 | K₃PO₄ | 85 | <5 |
| 4 | Cs₂CO₃ | 88 | <5 |
Table 2: Effect of Different Ligands on Dehalogenation
| Entry | Ligand | Desired Product Yield (%) | Furan Byproduct Yield (%) |
| 1 | PPh₃ | 60 | 25 |
| 2 | P(o-tol)₃ | 70 | 15 |
| 3 | SPhos | 92 | <2 |
| 4 | XPhos | 95 | <2 |
Table 3: Effect of Different Solvents on Dehalogenation
| Entry | Solvent | Desired Product Yield (%) | Furan Byproduct Yield (%) |
| 1 | Ethanol | 40 | 40 |
| 2 | DMF | 70 | 15 |
| 3 | Dioxane | 85 | 5 |
| 4 | Toluene | 88 | <5 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Dehalogenation
This protocol is designed to minimize the dehalogenation of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.5 mol%)
-
K₃PO₄ (2.5 equivalents)
-
Anhydrous toluene
-
Schlenk flask and inert gas setup (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
To the flask, add the palladium precatalyst (Pd₂(dba)₃, 1.5 mol%) and the XPhos ligand (3.5 mol%).
-
Add anhydrous toluene via cannula. The typical concentration is 0.1 M with respect to this compound.
-
Heat the mixture to 80-90°C and stir until the reaction is complete as monitored by LC-MS or GC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue via column chromatography.
Protocol 2: General Procedure for Stille Coupling of this compound
Materials:
-
This compound
-
Organostannane (1.1 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous toluene
-
Schlenk flask and inert gas setup (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) and the organostannane (1.1 eq) in anhydrous toluene.
-
Add Pd(PPh₃)₄ (5 mol%) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. To minimize dehalogenation, consider using a lower reaction temperature for a longer duration and ensure all reagents and solvents are scrupulously dry.
Protocol 3: General Procedure for Heck Coupling of this compound
Materials:
-
This compound
-
Alkene (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tol)₃ (4 mol%)
-
Triethylamine (1.5 equivalents)
-
Anhydrous DMF
-
Schlenk flask and inert gas setup (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF, the alkene (1.2 eq), and triethylamine (1.5 eq) via syringe.
-
Heat the reaction mixture to 80-100°C and monitor by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography. To reduce dehalogenation, consider using a milder base like K₂CO₃ and the lowest effective reaction temperature.
Visualizations
Caption: Competing pathways of desired coupling versus dehalogenation.
References
Technical Support Center: 2-Bromofuran Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2-bromofuran. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Suzuki-Miyaura coupling of this compound can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Troubleshooting Steps:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. If it is old or has been improperly handled, it may be inactive.
-
Solution: Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is activated in situ to ensure a highly active catalytic species.[1]
-
-
Inappropriate Base: The base plays a critical role in the transmetalation step by activating the boronic acid.[2] The choice and strength of the base can significantly impact the reaction outcome.[3]
-
Solution: If a weak base like sodium carbonate (Na₂CO₃) is proving ineffective, switch to a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][4] A screening of different inorganic bases is often recommended as the optimal base can vary depending on the specific substrates.[4]
-
-
Suboptimal Solvent: The solvent affects the solubility of reagents and intermediates, and can influence the reaction rate and selectivity.[5][6]
-
Solution: A mixture of an organic solvent and water is common for Suzuki couplings.[7][8] A common starting point is a 4:1 or 3:1 mixture of a solvent like 1,4-dioxane or DMF with water.[7][8] If solubility is an issue, consider switching to a different solvent system. For instance, toluene or 2-MeTHF have been shown to be effective in certain cases.[9]
-
-
Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in 10 °C increments, ensuring you do not exceed the boiling point of your solvent.[1]
-
-
Poor Reagent Quality: Impurities in the this compound or the boronic acid can poison the catalyst.[1] Protodeboronation (cleavage of the C-B bond) of the boronic acid can also be a significant side reaction.
-
Solution: Ensure your reagents are pure. Use anhydrous solvents and reagents to minimize protodeboronation, which can be exacerbated by the presence of water.[1]
-
-
Oxygen Contamination: Oxygen can lead to the formation of unwanted side products, such as homocoupling of the boronic acid, and can deactivate the catalyst.[4]
Issue 2: Significant Homocoupling Byproducts
Question: My Suzuki-Miyaura reaction is producing a significant amount of homocoupled biaryl from my boronic acid. How can I minimize this side reaction?
Answer:
Homocoupling of the organoboronic acid is a common side reaction in Suzuki-Miyaura couplings. Several factors can promote this unwanted pathway.
Potential Causes and Mitigation Strategies:
-
Presence of Oxygen: As mentioned previously, oxygen can promote homocoupling.
-
Solution: Rigorous exclusion of oxygen by degassing solvents and maintaining an inert atmosphere is critical.[4]
-
-
Suboptimal Catalyst System: An inefficient catalyst system can lead to slower cross-coupling, allowing more time for side reactions like homocoupling to occur.[4]
-
Solution: Switch to a more active catalyst system. Pre-formed palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can increase the rate of the desired cross-coupling reaction.[4]
-
-
Inappropriate Base: While a base is necessary, a very strong base or an excess of base can sometimes increase the rate of homocoupling.[4]
-
Solution: Screen different inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[4] The optimal base will promote the desired reaction selectively.
-
-
High Reaction Temperature: Elevated temperatures can sometimes favor side reactions.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[4]
-
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most commonly used for this compound?
A1: The most common and effective palladium-catalyzed cross-coupling reactions for this compound are the Suzuki-Miyaura coupling (using organoboronic acids or esters), the Stille coupling (using organostannanes), and the Heck reaction (for vinylation).[1][11]
Q2: What is the general order of reactivity for halogens in cross-coupling reactions?
A2: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl > F.[12] this compound is a suitable substrate due to the favorable reactivity of the carbon-bromine bond.
Q3: How do I choose the right base for my Suzuki-Miyaura coupling of this compound?
A3: The choice of base is crucial as it activates the boronic acid for transmetalation.[2] A screening process is often the best approach. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[1] The optimal base can depend on the specific boronic acid being used.[4]
Q4: What are the best solvents for the cross-coupling of this compound?
A4: The choice of solvent is reaction-dependent.
-
Suzuki-Miyaura: A mixture of an aprotic organic solvent and water is typically used. Common choices include 1,4-dioxane/water, DMF/water, or toluene/water.[4][7][8]
-
Stille: Aprotic polar solvents like DMF or non-polar solvents like toluene or dioxane are commonly employed.[13]
-
Heck: Polar aprotic solvents like DMF or NMP are often used, though aqueous conditions have also been reported to be effective.[11][14]
Q5: What are common side reactions to be aware of?
A5: Besides the desired cross-coupled product, several side reactions can occur:
-
Homocoupling: Coupling of two molecules of the organometallic reagent or two molecules of this compound.[1]
-
Dehalogenation: Replacement of the bromine atom with a hydrogen atom.[1] This can be caused by impurities in the base or the presence of protic sources like water.[1]
-
Protodeboronation: In Suzuki couplings, the boronic acid can react with protons (e.g., from water) to cleave the C-B bond, rendering it inactive for cross-coupling.
Data on Base and Solvent Impact
The following tables summarize the impact of different bases and solvents on the yield of cross-coupling reactions, based on studies of similar brominated heterocyclic compounds. This data can serve as a guide for optimizing your own experiments with this compound.
Table 1: Effect of Base and Solvent on Heck Coupling Yield of 2-acetyl-5-bromobenzofuran with Styrene
| Entry | Base | Solvent | Additive | Yield (%) |
| 1 | KOH | Water | TBAB | 91 |
| 2 | Et₃N | Water | TBAB | 95 |
| 3 | Et₃N | DMF | TBAB | 92 |
| 4 | KOH | DMF | TBAB | 85 |
| 5 | Et₃N | Toluene | TBAB | 4 |
| 6 | KOH | Toluene | TBAB | 0 |
Data adapted from a study on 2-acetyl-5-bromobenzofuran, which serves as a model for brominated heterocycles.[14]
Table 2: Effect of Base on Suzuki-Miyaura Coupling Yield
| Entry | Base | Yield (%) |
| 1 | NEt₃ | 28 |
| 2 | NaF | 40 |
| 3 | NaHCO₃ | 53 |
| 4 | K₂CO₃ | 97 |
| 5 | NaOH | 78 |
| 6 | Cs₂CO₃ | 63 |
Data from a study on the Suzuki coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid.[15][16]
Table 3: Effect of Solvent on Suzuki-Miyaura Coupling Yield
| Entry | Solvent | Yield (%) |
| 1 | EtOH/H₂O (1:1) | 97 |
| 2 | H₂O | Trace |
| 3 | EtOH | Trace |
| 4 | DMF | Trace |
| 5 | DMSO | Trace |
Data from the same study as Table 2, highlighting the importance of the solvent system.[15]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.1 - 1.5 equivalents), the base (e.g., K₂CO₃, 2.0-3.0 equivalents), and this compound (1.0 equivalent).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[7]
-
Solvent Addition: Add the degassed solvent system (e.g., DMF/water 3:1) via syringe.[8]
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and any additional ligand to the reaction mixture under a positive flow of inert gas.[8]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 75-85 °C) for the required time (typically 4-24 hours).[7][8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[7]
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[7]
Visualizations
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
stability of 2-Bromofuran under acidic and basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-bromofuran under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction involving this compound under acidic conditions is yielding unexpected byproducts and a lower than expected yield of my desired product. What could be the cause?
Answer: this compound, like many furan derivatives, is susceptible to degradation under acidic conditions.[1][2] The furan ring can undergo acid-catalyzed ring-opening, leading to the formation of various byproducts. This degradation is initiated by the protonation of the furan ring, which makes it susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture.[1][3]
Troubleshooting Steps:
-
pH Control: Carefully monitor and control the pH of your reaction. If possible, use a milder acid or a buffered system to maintain a less acidic environment.
-
Temperature Control: The rate of acid-catalyzed degradation is often temperature-dependent. Running the reaction at a lower temperature may help to minimize the degradation of this compound.
-
Reaction Time: Minimize the exposure of this compound to acidic conditions by reducing the reaction time, if feasible for your desired transformation.
-
Anhydrous Conditions: If water is not essential for your reaction, conducting the experiment under anhydrous conditions can prevent the hydrolysis of the furan ring.
Question 2: I am observing the decomposition of this compound in the presence of a strong base. What is the likely degradation pathway?
Answer: this compound is known to be sensitive to strong bases.[3] While detailed degradation studies are not extensively reported, two primary pathways can be hypothesized. First, with very strong, non-nucleophilic bases such as lithium diisopropylamide (LDA), deprotonation of the furan ring can occur, potentially leading to rearrangements or polymerization.[4] Second, in the presence of strong nucleophilic bases like sodium hydroxide, nucleophilic aromatic substitution (SNAr) could occur, replacing the bromine atom. However, SNAr on an electron-rich ring like furan is generally not favorable unless activated by strong electron-withdrawing groups. A more likely scenario is a base-mediated decomposition or hydrolysis, although the precise mechanism and products are not well-documented in publicly available literature.
Troubleshooting Steps:
-
Choice of Base: If a base is required, consider using a milder, non-nucleophilic base.
-
Temperature: Perform the reaction at the lowest possible temperature to slow down potential degradation pathways.
-
Inert Atmosphere: If using organometallic bases, ensure the reaction is carried out under a strictly inert atmosphere to prevent side reactions.
Question 3: How should I properly store this compound to ensure its stability?
Answer: To ensure the long-term stability of this compound, it should be stored in a cool, dry place, away from direct sunlight.[3] It is also crucial to keep it away from strong acids and bases to prevent degradation.[3] Some commercial sources supply this compound stabilized with calcium oxide (CaO) to neutralize any acidic impurities that might form over time.
Summary of Stability Data
| Condition | Stability | Potential Degradation Products |
| Strongly Acidic (pH < 3) | Low | Ring-opened dicarbonyl compounds, polymeric materials |
| Weakly Acidic (pH 4-6) | Moderate | Slow degradation, potential for some ring-opening over time |
| Neutral (pH 7) | High | Generally stable under neutral conditions |
| Weakly Basic (pH 8-10) | Moderate | Slow degradation possible over extended periods |
| Strongly Basic (pH > 11) | Low | Decomposition products, potential for substitution products |
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under specific pH conditions.
Objective: To determine the rate of degradation of this compound at a given pH and temperature.
Materials:
-
This compound
-
Buffer solutions of desired pH (e.g., citrate buffer for acidic conditions, phosphate buffer for neutral, and borate buffer for basic)
-
Acetonitrile (or other suitable organic solvent, HPLC grade)
-
Internal standard (e.g., a stable aromatic compound not expected to react under the experimental conditions)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Thermostated reaction vessel or water bath
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 10 mg/mL). Also, prepare a stock solution of the internal standard.
-
Reaction Setup: In a thermostated reaction vessel, add the buffer solution of the desired pH and allow it to equilibrate to the target temperature.
-
Initiation of Experiment: Add a known volume of the this compound stock solution and the internal standard stock solution to the pre-heated buffer solution to achieve the desired final concentrations.
-
Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by neutralizing the solution (if acidic or basic) and/or diluting with a suitable solvent (e.g., acetonitrile) to stop further degradation.
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of this compound relative to the internal standard.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.
Visualizing Degradation Pathways
The following diagrams illustrate the postulated degradation pathways for this compound under acidic and basic conditions.
Caption: Postulated degradation pathway of this compound under acidic conditions.
Caption: Potential degradation pathways of this compound under basic conditions.
References
Technical Support Center: Troubleshooting Low Yields in 2-Bromofuran Functionalization
Welcome to the technical support center for the functionalization of 2-bromofuran. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot experiments that result in low product yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in cross-coupling reactions with this compound?
Low yields in cross-coupling reactions involving this compound can often be attributed to several factors. These include the deactivation of the catalyst, the occurrence of side reactions such as homocoupling and dehalogenation, and the use of suboptimal reaction conditions. The purity of the reagents and the choice of solvent and base are also critical factors that can significantly impact the reaction outcome.[1][2][3]
Q2: How does the choice of catalyst and ligand affect the functionalization of this compound?
The selection of the catalyst and ligand system is paramount for a successful reaction. For many cross-coupling reactions like Suzuki-Miyaura, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can enhance catalyst activity and stability.[2][3] The palladium precursor, such as Pd(OAc)₂ or a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, can also influence the reaction's efficiency.[3] An inappropriate catalyst or ligand can lead to slow reaction rates, allowing for the prevalence of side reactions.[2]
Q3: What are common side reactions observed during the functionalization of this compound and how can they be minimized?
Common side reactions include:
-
Homocoupling: The coupling of two molecules of the starting material or the organometallic reagent. This can be minimized by ensuring the reaction is carried out under a strict inert atmosphere (argon or nitrogen) to exclude oxygen.[1][2]
-
Dehalogenation: The replacement of the bromine atom with a hydrogen atom. This can be caused by inefficient transmetalation or the presence of excess water. Optimizing the base and ensuring the use of high-quality, dry reagents can mitigate this issue.[1][3]
-
Protodeboronation (in Suzuki Coupling): The replacement of the boronic acid group with a hydrogen atom, particularly at elevated temperatures. Using fresh, high-quality boronic acid or more stable boronate esters can help.[3]
Q4: Why is maintaining an inert atmosphere so critical for these reactions?
Palladium(0), the active catalytic species in many cross-coupling reactions, is sensitive to oxygen and can be oxidized to an inactive state. Oxygen can also promote the unwanted homocoupling of reagents.[2][3] Therefore, it is essential to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[2]
Q5: What should I do if my starting materials are not fully soluble in the reaction solvent?
Poor solubility can lead to low reaction rates and yields. If you observe solubility issues, consider the following:
-
Solvent Screening: Test a range of solvents with different polarities. For more polar substrates, consider aprotic polar solvents like DMF or DMSO.[4]
-
Temperature Increase: Raising the reaction temperature can improve the solubility of your starting materials.[4]
-
Solvent Mixtures: Using a mixture of solvents can sometimes be effective.[3]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is activated in situ.[1] Ensure proper handling under an inert atmosphere.[3] | Improved catalytic activity and product formation. |
| Inappropriate Ligand | Switch to a bulky, electron-rich phosphine ligand such as SPhos or XPhos, which are often effective for furan systems.[2][3] | Enhanced catalyst stability and reaction rate. |
| Incorrect Base | The choice of base is crucial. If a weak base like Na₂CO₃ is ineffective, try a stronger base such as K₃PO₄ or Cs₂CO₃.[1][2] Ensure the base is of high purity and finely powdered.[3] | Improved rate of transmetalation and higher yield. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10 °C, ensuring you do not exceed the solvent's boiling point.[1][3] | Increased reaction rate. |
| Poor Reagent Quality | Use fresh, high-purity this compound and arylboronic acid. Impurities can poison the catalyst.[1] Consider using a more stable boronate ester if protodeboronation is suspected.[3] | Reduced catalyst deactivation and side reactions, leading to a higher yield. |
Issue 2: Significant Formation of Homocoupling Byproducts
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Oxygen in the Reaction | Thoroughly degas all solvents and reagents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst and maintain a positive pressure throughout.[2] | Reduced or eliminated formation of homocoupling byproducts. |
| Suboptimal Catalyst System | Switch to a more active catalyst system, such as a pre-formed palladium catalyst with a bulky, electron-rich phosphine ligand.[2] | Increased rate of the desired cross-coupling reaction, minimizing the time for homocoupling to occur. |
| High Reaction Temperature | Lower the reaction temperature. Start with milder conditions and only increase the temperature if the reaction is too slow.[2] | Decreased rate of homocoupling relative to the desired cross-coupling reaction. |
Issue 3: Low Yield in Lithiation and Quench Reactions
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Decomposition of Lithiated Intermediate | Ensure the reaction is performed at a very low temperature (typically -78 °C) in an anhydrous ethereal solvent like THF or diethyl ether.[5] | Stability of the 2-lithiofuran intermediate is maintained, preventing decomposition. |
| Incomplete Lithiation | Use a slight excess (1.0-1.1 equivalents) of a strong organolithium reagent like n-butyllithium.[5] | Complete conversion of this compound to the lithiated species. |
| "Halogen Dance" Isomerization | Maintain a very low temperature (e.g., -78 °C) throughout the lithiation and quenching steps to prevent the migration of the lithium and bromine atoms.[6] | Formation of the desired regioisomer. |
| Poor Electrophile Reactivity | Ensure the electrophile is pure and added slowly to the solution of the lithiated furan at low temperature.[5] | Efficient trapping of the organolithium intermediate. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a dry Schlenk flask, add the arylboronic acid (1.2 equivalents) and a suitable base such as K₃PO₄ (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add this compound (1.0 equivalent) followed by a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[3]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required) under a positive flow of inert gas.[3]
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC/LC-MS).[3]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Lithiation of this compound and Quenching with an Electrophile
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., argon).[5]
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.[5]
-
Slowly add n-butyllithium (1.0-1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.[5]
-
Stir the resulting mixture at -78 °C for 30-60 minutes.[5]
-
In a separate flame-dried flask, prepare a solution of the anhydrous electrophile (1.2-1.5 equivalents) in anhydrous THF.[5]
-
Add the electrophile solution dropwise to the lithiated furan solution at -78 °C.[5]
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours, then allow it to warm slowly to room temperature.[5]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Troubleshooting Guides
References
analytical methods for detecting impurities in 2-Bromofuran
Technical Support Center: Analysis of 2-Bromofuran
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and quantifying impurities in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
A1: Impurities in this compound can originate from the synthesis process or degradation. Common sources and types include:
-
Starting Materials: Residual unreacted furan.
-
Reagents: Traces of solvents used during synthesis, such as N,N-Dimethylformamide (DMF).[1]
-
Process-Related Impurities (Byproducts): These arise from side reactions during synthesis. A primary example is the over-bromination of the furan ring, leading to the formation of isomers like 2,5-dibromofuran and 3-bromofuran.[1][2][3]
-
Degradation Products: Furans can be sensitive to acidic conditions and may degrade over time or upon exposure to light, heat, or air.[4] The specific degradation pathways for this compound are not extensively documented, but hydrolysis or oxidation products are possibilities.
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: The most effective techniques for analyzing impurities in this compound are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities. Its high sensitivity makes it suitable for trace-level detection.[5]
-
High-Performance Liquid Chromatography (HPLC): A robust method for quantifying impurities, especially when coupled with a UV or photodiode array (PDA) detector. It is considered a gold standard for impurity analysis.[5][6] A stability-indicating HPLC method can separate the main component from its degradation products.[4][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation of unknown impurities and for quantitative analysis (qNMR) without the need for reference standards for every impurity.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, providing molecular weight and structural information on unknown impurities.[5]
Q3: What are the typical reporting thresholds for impurities in pharmaceutical substances?
A3: According to the International Council for Harmonisation (ICH) guidelines, the thresholds for reporting, identifying, and qualifying impurities depend on the maximum daily dose of the drug substance. For a maximum daily dose of ≤ 2g/day, the reporting threshold is typically 0.05%.[10] The identification threshold is 0.10% or 1.0 mg per day intake (whichever is lower), and the qualification threshold is 0.15% or 1.0 mg per day intake (whichever is lower).[10]
Troubleshooting Guides
Gas Chromatography (GC) Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Peaks or Very Small Peaks | 1. Syringe issue (clogged, bent).2. Leak in the injector septum or column connections.3. Incorrect inlet temperature (too low for vaporization).4. Column flow is too low or non-existent. | 1. Inspect and clean or replace the syringe.2. Replace the septum. Check connections with an electronic leak detector.3. Increase the injector temperature, ensuring it's below the analyte's degradation temperature.4. Measure flow at the detector outlet; check for blockages or leaks in the gas lines.[11] |
| Peak Tailing | 1. Active sites in the inlet liner or on the column (exposed silanols).2. Column contamination.3. Sample overload. | 1. Use a deactivated inlet liner. Trim the first few centimeters of the column.2. Bake out the column at a high temperature (below its maximum limit). If tailing persists, replace the column.3. Dilute the sample and reinject.[12][13] |
| Ghost Peaks (Peaks in Blank Run) | 1. Contaminated syringe.2. Septum bleed.3. Contamination in the carrier gas or gas lines.4. Sample carryover from a previous injection. | 1. Rinse the syringe with multiple solvents of varying polarity.2. Use high-quality, low-bleed septa.3. Ensure high-purity gas and install or replace gas traps.4. Run a solvent blank after highly concentrated samples. Clean the injector port if necessary.[13][14] |
| Inconsistent Retention Times | 1. Fluctuations in carrier gas flow rate.2. Oven temperature instability or incorrect programming.3. Leaks in the system. | 1. Check the gas cylinder pressure and regulator. Verify flow rate with a flowmeter.2. Calibrate the oven or check for proper function.3. Perform a leak check of the entire system.[11] |
High-Performance Liquid Chromatography (HPLC) Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Resolution Between Peaks | 1. Incorrect mobile phase composition.2. Column degradation or contamination.3. Flow rate is too high. | 1. Prepare fresh mobile phase and ensure it is properly degassed.2. Flush the column with a strong solvent. If resolution does not improve, replace the column.3. Reduce the flow rate to improve separation efficiency. |
| Broad or Asymmetric Peaks | 1. Column void or contamination.2. Mismatch between sample solvent and mobile phase.3. Extra-column volume (long tubing, large detector cell). | 1. Reverse flush the column (if permitted by the manufacturer). Replace if necessary.2. Dissolve the sample in the mobile phase or a weaker solvent.3. Use shorter, narrower ID tubing. Ensure all connections are tight. |
| Baseline Noise or Drift | 1. Air bubbles in the pump or detector.2. Contaminated or improperly mixed mobile phase.3. Column temperature fluctuations. | 1. Purge the pump and detector to remove bubbles.2. Use high-purity solvents and degas the mobile phase. Ensure proper mixing for gradients.3. Use a column oven to maintain a stable temperature. |
| Pressure Fluctuations | 1. Leaks in the system (fittings, pump seals).2. Air bubbles in the pump.3. Faulty check valves or pump seals. | 1. Systematically check and tighten all fittings. Inspect pump seals for wear.2. Purge the pump thoroughly.3. Clean or replace the check valves. Replace pump seals if worn. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for analytical methods used to detect furan derivatives and other impurities. Note that these values are illustrative and should be determined for each specific method and instrument.
| Analytical Method | Analyte Type | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) |
| GC-MS/MS | Volatile/Semi-Volatile Impurities | 0.005 - 0.5 ng/g (ppm)[15][16] | 0.01 - 1.0 ng/g (ppm)[15][16] |
| HPLC-UV | Non-Volatile Impurities / Degradants | ~1.4 µg/mL (ppm)[6] | ~4.3 µg/mL (ppm)[6] |
| qNMR | Process Impurities / Isomers | ~0.01% (w/w) on a 400 MHz instrument[17] | ~0.03% (w/w) on a 400 MHz instrument[17] |
Experimental Protocols
Method 1: GC-MS for Volatile Impurities
This method is suitable for identifying and quantifying volatile impurities such as residual furan and 2,5-dibromofuran.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-350 amu.
-
Source Temperature: 230°C.
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 1 µL of the sample. Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of authentic standards. Quantify using an internal or external standard calibration curve.
Method 2: Stability-Indicating HPLC-UV Method
This method is designed to separate this compound from potential non-volatile impurities and degradation products.
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 40% B
-
19-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 216 nm.[1]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase (initial composition) to a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject 10 µL of the sample. Purity is typically calculated using the area percent method, where the area of the this compound peak is compared to the total area of all peaks in the chromatogram.
Visualizations
Caption: General workflow for the analysis of impurities in this compound.
Caption: A logical approach to troubleshooting common analytical issues.
References
- 1. This compound | 584-12-3 [chemicalbook.com]
- 2. 2,5-Dibromofuran [ch.ic.ac.uk]
- 3. 3-Bromofuran | C4H3BrO | CID 89164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pamabrom in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation and characterization of process impurities and extractables in protein-containing solutions using proton NMR as a general tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. gcms.cz [gcms.cz]
- 12. scribd.com [scribd.com]
- 13. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 14. agilent.com [agilent.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Suzuki Coupling of 2-Bromofuran and 2-Iodofuran
For researchers, scientists, and professionals in drug development, the furan scaffold is a cornerstone in the synthesis of a vast array of pharmaceutical compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the straightforward synthesis of 2-arylfurans. The choice of the halogenated furan precursor is a critical parameter that can significantly influence reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of two common precursors, 2-bromofuran and 2-iodofuran, in the context of the Suzuki coupling reaction, supported by experimental data and detailed protocols.
Principles of Reactivity in Suzuki Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction involving an organoboron reagent and an organic halide. A key step in the catalytic cycle is the oxidative addition of the organic halide to the palladium(0) catalyst. The rate of this step is highly dependent on the carbon-halogen bond strength. The generally accepted order of reactivity for halogens in this reaction is I > Br > Cl > F.[1] This is attributed to the bond dissociation energies, with the C-I bond being the weakest and therefore the most easily cleaved by the palladium catalyst.[1] Consequently, 2-iodofuran is anticipated to be more reactive than this compound in Suzuki coupling reactions.
Performance Comparison: this compound vs. 2-Iodofuran
While direct side-by-side comparative studies under identical conditions are scarce in the literature, the relative performance of this compound and 2-iodofuran can be inferred from existing experimental data for these substrates and analogous compounds.
Suzuki Coupling of this compound
This compound is a commonly used substrate in Suzuki coupling for the synthesis of 2-arylfurans, with moderate to good yields being achievable.[2]
| Substrate | Reagent | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Arylboronic Acids | PdCl₂(PPh₃)₂ (2 mol%) | K₂CO₃ (2.5 equiv) | DMF/H₂O (3:1) | Not Specified | Not Specified | Moderate to Good | [2] |
Table 1: Representative conditions for the Suzuki coupling of this compound.
Suzuki Coupling of 2-Iodofuran
The higher reactivity of the carbon-iodine bond allows for Suzuki coupling to proceed under milder conditions, often with shorter reaction times and higher yields. This is exemplified by the selective coupling at the 2-position of 3-bromo-2-iodofuran, where the C-I bond reacts preferentially over the C-Br bond.[1]
| Substrate | Reagent | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-2-iodofuran | Phenylboronic Acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.0 equiv) | 1,4-Dioxane/H₂O (4:1) | 80 | 4 | 85 | [1] (inferred) |
| Iodobenzene | Phenylboronic Acid | Cu(II) Salen complex@KCC-1 | K₂CO₃ | DMF | 110 | 4 | 95 | [3] |
Table 2: Representative conditions and yields for Suzuki coupling of iodo-substituted aromatics, demonstrating the high reactivity of the C-I bond.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling reaction which can be adapted for both this compound and 2-iodofuran.
Materials:
-
2-Halofuran (this compound or 2-iodofuran) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the 2-halofuran (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (3-5 mol%) to the flask.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100 °C, with lower temperatures generally being sufficient for 2-iodofuran) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylfuran.
Visualizing the Process and Principles
To better understand the Suzuki coupling reaction and the underlying principles of halide reactivity, the following diagrams are provided.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: General experimental workflow for Suzuki coupling.
Figure 3: Halide reactivity trend in Suzuki coupling.
Conclusion
Both this compound and 2-iodofuran are effective substrates for the synthesis of 2-arylfurans via the Suzuki-Miyaura cross-coupling reaction. The choice between these two precursors will likely be guided by a balance of reactivity, cost, and availability.
2-Iodofuran is the more reactive substrate, a fact attributed to its weaker carbon-iodine bond. This enhanced reactivity can translate to several practical advantages:
-
Milder Reaction Conditions: The coupling can often be achieved at lower temperatures.
-
Shorter Reaction Times: Reactions typically proceed to completion more rapidly.
-
Higher Yields: The efficiency of the oxidative addition step can lead to higher overall product yields.
This compound , while less reactive than its iodo-counterpart, is still a viable and widely used substrate. It may require more forcing conditions (higher temperatures, longer reaction times, or more active catalyst systems) to achieve comparable yields. However, this compound is often more readily available and less expensive than 2-iodofuran, which can be a significant consideration in large-scale synthesis.
For syntheses where mild conditions are paramount to preserve sensitive functional groups, or where high yields and rapid reaction times are critical, 2-iodofuran is the superior choice. For applications where cost is a primary driver and the required reaction conditions are tolerable, this compound remains an excellent and economical option.
References
Reactivity of 2-Halofurans in Palladium Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of furan rings is a cornerstone in the synthesis of numerous pharmaceuticals and biologically active compounds. Palladium-catalyzed cross-coupling reactions offer a powerful toolkit for forging carbon-carbon and carbon-nitrogen bonds at specific positions on the furan scaffold. The choice of the halogen atom at the 2-position of the furan ring—iodine, bromine, or chlorine—profoundly influences the substrate's reactivity, thereby dictating reaction conditions, catalyst selection, and overall synthetic efficiency. This guide provides an objective comparison of the reactivity of 2-iodofuran, 2-bromofuran, and 2-chlorofuran in key palladium-catalyzed reactions, supported by established chemical principles and illustrative experimental data.
The Underlying Principle: Bond Dissociation Energy and Oxidative Addition
The reactivity of 2-halofurans in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the halofuran to a palladium(0) complex. This step involves the cleavage of the C-X bond. The weaker the bond, the more readily it breaks, and the faster the oxidative addition proceeds.
The generally accepted trend for carbon-halogen bond dissociation energies (BDEs) is C-I < C-Br < C-Cl. Consequently, the expected order of reactivity for 2-halofurans in palladium catalysis is:
2-Iodofuran > this compound > 2-Chlorofuran
This trend is consistently observed across various palladium-catalyzed reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
Performance Comparison in Key Palladium-Catalyzed Reactions
The following sections provide a comparative overview of the performance of 2-halofurans in three of the most widely used palladium-catalyzed cross-coupling reactions. While direct head-to-head comparative studies under identical conditions for all three 2-halofurans are scarce in the literature, the data presented is compiled from studies on furan and other haloarene systems to provide a clear and objective comparison based on well-established reactivity principles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. Due to the weaker C-I bond, 2-iodofuran is expected to react under milder conditions and with lower catalyst loadings compared to its bromo and chloro counterparts. 2-Chlorofuran, being the least reactive, often requires more specialized, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.
| 2-Halofuran | Coupling Partner | Catalyst System (Illustrative) | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) (Illustrative) |
| 2-Iodofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene/H₂O | 80 | 2 | >90 |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene/H₂O | 100 | 8 | 75-85 |
| 2-Chlorofuran | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ / Dioxane | 110 | 18 | 60-70 |
This data is representative and compiled from various sources on haloarene reactivity to illustrate the expected trend.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The high reactivity of 2-iodofuran makes it an excellent substrate for this reaction, often providing high yields at or near room temperature. In contrast, this compound typically requires elevated temperatures, and 2-chlorofuran necessitates the use of highly active catalyst systems and more forcing conditions.
| 2-Halofuran | Coupling Partner | Catalyst System (Illustrative) | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) (Illustrative) |
| 2-Iodofuran | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 25-40 | 3 | >95 |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 80 | 12 | 80-90 |
| 2-Chlorofuran | Phenylacetylene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ / Toluene | 100-120 | 24 | 50-60 |
This data is representative and compiled from various sources on haloarene reactivity to illustrate the expected trend.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds. Similar to the C-C coupling reactions, the reactivity of 2-halofurans in C-N bond formation follows the I > Br > Cl trend. The coupling of 2-iodofuran can often be achieved with a broader range of amines and under milder conditions. The amination of 2-chlorofuran is particularly challenging and typically requires the use of specialized, sterically hindered biarylphosphine ligands.
| 2-Halofuran | Coupling Partner | Catalyst System (Illustrative) | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) (Illustrative) |
| 2-Iodofuran | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu / Toluene | 80 | 4 | >90 |
| This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu / Toluene | 100 | 16 | 70-80 |
| 2-Chlorofuran | Morpholine | Pd₂(dba)₃ / BrettPhos | NaOtBu / Dioxane | 110 | 24 | 55-65 |
This data is representative and compiled from various sources on haloarene reactivity to illustrate the expected trend.
Experimental Protocols
Detailed methodologies for the three key palladium-catalyzed reactions are provided below. These protocols are based on established procedures and can be adapted for specific substrates and research needs.
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (4 mL) and water (1 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1][2]
General Protocol for Sonogashira Coupling of 2-Iodofuran
Materials:
-
2-Iodofuran
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-iodofuran (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 3-6 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk flask.
-
Add anhydrous toluene (5 mL) to the flask.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Seal the flask and heat the reaction mixture to 100 °C for 16-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycles and Experimental Workflow
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles and a general experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
References
A Comparative Guide to the Synthesis and Spectroscopic Validation of 2-Bromofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes for 2-bromofuran and a comprehensive protocol for its validation using spectroscopic analysis. The successful synthesis and purification of this compound are critical for its application as a versatile intermediate in the development of pharmaceuticals and other complex organic molecules. This document outlines a highly efficient and scalable synthesis method and contrasts it with a more traditional, problematic alternative. Furthermore, it provides the essential spectroscopic data required to verify the identity and purity of the final product.
Comparison of Synthetic Methodologies
The synthesis of this compound is most commonly achieved through the electrophilic bromination of furan. The choice of brominating agent and reaction conditions significantly impacts the yield, purity, and scalability of the process.
Recommended Method: Bromination with N-Bromosuccinimide (NBS) in DMF
A simple, straightforward, and scalable procedure involves the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF).[1][2][3] This method is advantageous as it is conducted at room temperature, does not require complex extractive workups or chromatographic purifications, and is suitable for large-scale preparations (20-50g).[1] The product is easily isolated in high yields (65-75%) via direct steam distillation from the reaction mixture.[1]
Alternative Method: Bromination with Elemental Bromine (Br₂) in DMF
An older method for synthesizing this compound, as well as the byproduct 2,5-dibromofuran, involves the use of elemental bromine in DMF.[4] However, this procedure presents several challenges. The addition of Br₂ to DMF is highly exothermic and difficult to control on a larger scale.[1] Elemental bromine is also highly corrosive and hazardous to handle.[1] Moreover, isolation of the product is often troublesome, with the potential for the formation of dense, tarry solids due to the sensitivity of furan to the acidic conditions generated during the reaction.[1]
Experimental Protocols
This section provides a detailed methodology for the recommended synthesis of this compound and its subsequent validation.
Protocol 1: Synthesis of this compound via NBS Bromination
Materials:
-
Furan
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
500-mL three-necked, round-bottomed flask
-
Addition funnel
-
Magnetic stirrer
-
Steam distillation apparatus
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
In the 500-mL flask, dissolve furan (15.3g, 0.225mol) in 40mL of DMF.
-
Separately, prepare a solution of NBS (20g, 0.112mol) in 60mL of DMF.
-
Slowly add the NBS solution to the furan solution via the addition funnel over 40-60 minutes, while maintaining the internal temperature of the reaction mixture between 25-35°C with constant stirring. Note that the reaction is exothermic.
-
Observe the color change of the reaction mixture from brown to dark green during the addition.
-
After the addition is complete, continue to stir the reaction mixture at ambient temperature for an additional 2-4 hours.
-
Set up the apparatus for direct steam distillation of the reaction mixture.
-
Distill the mixture to isolate the crude this compound. The product will separate as a colorless lower layer in the collected distillate.
-
Collect the lower layer of this compound and dry it over anhydrous K₂CO₃. The expected yield is 65-75%.[1]
Protocol 2: Spectroscopic Validation
-
Sample Preparation : Prepare separate samples of the synthesized this compound for NMR, IR, and MS analysis. For NMR, dissolve a small amount of the product in an appropriate deuterated solvent (e.g., CDCl₃). For IR, the analysis can be performed on a neat liquid sample. For MS, the sample will be introduced according to the instrument's requirements.
-
¹H NMR Spectroscopy : Acquire a ¹H NMR spectrum. Compare the chemical shifts, splitting patterns (multiplicity), and coupling constants of the observed signals with the reference data for this compound.
-
¹³C NMR Spectroscopy : Acquire a ¹³C NMR spectrum. Compare the chemical shifts of the four distinct carbon signals with the reference data.
-
IR Spectroscopy : Acquire an IR spectrum. Identify the characteristic absorption bands corresponding to the functional groups and bonds present in this compound.
-
Mass Spectrometry : Acquire a mass spectrum. Look for the molecular ion peak [M]⁺ and the [M+2]⁺ peak, which should be of nearly equal intensity, a characteristic signature of a monobrominated compound.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis and validation of this compound.
Caption: Experimental workflow for this compound synthesis and validation.
Logical Flow of Spectroscopic Validation
The following diagram outlines the decision-making process for validating the synthesis based on spectroscopic data.
Caption: Logical workflow for the validation of this compound synthesis.
Data Presentation: Spectroscopic Analysis
Quantitative spectroscopic data is essential for the unambiguous identification of this compound and the detection of potential impurities.
Table 1: Reference Spectroscopic Data for this compound
| Technique | Parameter | Expected Value | Reference |
| ¹H NMR | Chemical Shift (δ) | 6.28 ppm (dd, 1H), 6.35 ppm (dd, 1H), 7.40 ppm (dd, 1H) | [1] |
| (CDCl₃, 300MHz) | Coupling Constants (J) | J = 3.3, 2.3 Hz; J = 4.9, 3.6 Hz; J = 2.1, 1.1 Hz | [1] |
| ¹³C NMR | Chemical Shift (δ) | 111.5, 114.0, 124.0, 141.3 ppm | [1] |
| (CDCl₃, 75MHz) | |||
| IR | Vibrational Frequency (ν) | 3140, 1679, 1472, 1161, 1052 cm⁻¹ | [1] |
| (CH₂Cl₂) | (Characteristic Peaks) | (=C-H stretch, C=C stretch, ring vibrations) | |
| HRMS (EI) | m/z | Calculated: 146.9446, Found: 146.9452 for C₄H₄BrO | [1] |
| Isotopic Pattern | [M]⁺ and [M+2]⁺ peaks of nearly equal intensity |
Table 2: Comparative Spectroscopic Data for Product Validation
| Compound | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | Key IR Bands (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | 3 distinct multiplets (dd) ~6.3-7.4 ppm | 4 signals: ~111.5, 114.0, 124.0, 141.3 | ~3140 (=C-H), ~1679 (C=C) | 147/149 ([M]⁺/[M+2]⁺) |
| Furan (Impurity) | 2 multiplets: ~6.38 (β-H), ~7.44 (α-H)[4] | 2 signals: ~109.8 (β-C), ~142.9 (α-C) | ~3130 (=C-H), ~1504 (C=C) | 68 ([M]⁺)[1] |
| 2,5-Dibromofuran (Impurity) | 1 singlet: ~6.3-6.4 ppm | 2 signals: e.g., ~114.9, ~119.5 | Similar to this compound | 224/226/228 ([M]⁺/[M+2]⁺/[M+4]⁺) |
| DMF (Solvent) | 3 singlets: ~8.0 (formyl H), ~2.9 and ~2.75 (two methyl groups due to restricted rotation) | 3 signals: ~162 (C=O), ~36 and ~31 (methyl C) | ~1675 (strong C=O stretch) | 73 ([M]⁺) |
References
- 1. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]
A Comparative Analysis of Synthetic Routes to 2-Bromofuran for Research and Development
For researchers, chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Bromofuran, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules, can be prepared through various synthetic routes. This guide provides a comparative analysis of common methods for the synthesis of this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
Comparative Yield Analysis
The selection of a synthetic route often hinges on the achievable yield, scalability, and ease of execution. Below is a summary of reported yields for different this compound synthesis methods.
| Synthesis Route | Reagents | Solvent | Reported Yield (%) | Reference |
| Direct Bromination of Furan | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 65-75% | [1] |
| Direct Bromination of Furan | Bromine (Br₂) | Dimethylformamide (DMF) | 70% | [2][3] |
| Direct Bromination of Furan | Bromine (Br₂) | Dimethylformamide (DMF) | 23% | [4] |
| Metal-Halogen Exchange | Furan, Ethyl Lithium (EtLi), Bromine (Br₂) | Ether | 70-80% | [1] |
| Bromination with Dioxane Dibromide | Furan, Dioxane Dibromide | Dioxane | Low (unspecified) | [1] |
| Microwave-Assisted Bromination | Furan, 2,4,4,6-tetrabromo-2,5-cyclohexadienone | Not specified | Not specified | [1] |
Note: Yields can vary based on reaction scale, purity of reagents, and specific reaction conditions. The methods using dioxane dibromide and microwave-assisted bromination are noted to be unsuitable for large-scale preparations[1].
Experimental Protocols
Detailed methodologies are crucial for replicating and optimizing synthetic procedures. The following are protocols for the most common and effective methods identified.
Method 1: Bromination of Furan using N-Bromosuccinimide (NBS) in DMF
This method is highlighted as a simple, straightforward, and scalable procedure that does not require complex workup or purification steps[1][5][6].
Procedure:
-
A solution of N-bromosuccinimide (NBS) (0.112 mol) in dimethylformamide (DMF) (60 mL) is prepared.
-
This solution is added dropwise to a solution of furan (0.225 mol) in DMF (40 mL) in a three-necked, round-bottomed flask over a period of 40–60 minutes.
-
The internal temperature of the reaction mixture is maintained between 25 and 35°C with constant stirring. The reaction is exothermic.
-
After the addition is complete, the reaction mixture is stirred at ambient temperature for an additional 2–4 hours.
-
The product, this compound, is isolated by direct steam distillation of the reaction mixture, yielding 65–75% of the pure product[1].
Method 2: Bromination of Furan with Bromine in DMF
This approach is also common but can be challenging to control, especially on a larger scale, due to the highly exothermic nature of the reaction between bromine and DMF[1].
Procedure:
-
One mole equivalent of bromine is added to a solution of furan in N,N-dimethylformamide[2][3].
-
The reaction gives this compound in a reported yield of 70%[2][3].
-
A variation of this method involves cooling DMF to -20°C and adding bromine dropwise. A solution of furan in DMF is then treated with the bromine solution while maintaining the temperature between 25 to 30°C. This procedure reported a yield of 23%[4].
Synthesis Workflow and Logic
The synthesis of this compound from furan via electrophilic bromination is a primary example of electrophilic aromatic substitution on a heterocyclic compound. The choice of brominating agent and reaction conditions significantly impacts the yield and scalability of the process.
Caption: Comparative workflow of this compound synthesis routes.
The logical relationship between the starting material, furan, and the final product, this compound, is mediated by the choice of brominating agent and reaction conditions. The diagram above illustrates the primary pathways, highlighting their respective yields and key characteristics to facilitate an informed decision-making process for researchers. The NBS in DMF route is presented as a balanced option in terms of yield, safety, and scalability. The direct bromination with Br₂ in DMF offers a comparable yield in some cases but with significant safety and control concerns. The metal-halogen exchange route provides the highest reported yield but is hampered by difficult handling and purification procedures.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Convenient Synthetic Procedures for this compound and 2,5-Dibromofuran | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 2-Bromofuran and Its Alternatives
For researchers, scientists, and drug development professionals, the purity of building blocks in organic synthesis is paramount to achieving reliable and reproducible results. 2-Bromofuran is a versatile intermediate, particularly in cross-coupling reactions for the formation of complex organic molecules. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound and its common alternatives used in similar applications, namely 2-chlorofuran, 2-iodofuran, and furan-2-boronic acid.
Introduction to Purity Assessment in Synthesis
The presence of impurities, even in trace amounts, can have a significant impact on the outcome of a chemical reaction, leading to lower yields, unexpected side products, and difficulties in purification. In the context of drug development, impurities can also pose safety risks. Therefore, rigorous purity assessment of starting materials and intermediates is a critical aspect of quality control in the chemical and pharmaceutical industries.
The choice of an analytical technique for purity determination depends on several factors, including the physicochemical properties of the compound, the nature of the expected impurities, and the required level of accuracy. This guide focuses on three widely used and powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methodologies
The following tables summarize the key performance characteristics of GC-MS, HPLC-UV, and qNMR for the purity assessment of this compound and its alternatives.
Table 1: Purity Assessment of this compound
| Analytical Method | Principle | Typical Purity Range | Advantages | Disadvantages |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | >98% | High sensitivity and specificity for volatile impurities; provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile impurities. |
| HPLC-UV | Separation based on polarity with UV absorbance detection. | >98% | Applicable to a wide range of compounds; robust and widely available. | Requires a chromophore for detection; may have lower sensitivity for some impurities. |
| qNMR | Quantification based on the integral of NMR signals relative to a certified internal standard. | >98% | Highly accurate and precise; does not require a reference standard of the analyte; provides structural information. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. |
Table 2: Purity Assessment of 2-Chlorofuran
| Analytical Method | Principle | Typical Purity Range | Advantages | Disadvantages |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | ≥98% | Excellent for volatile organic impurities; high resolution and sensitivity. | Potential for thermal degradation of the analyte. |
| HPLC-UV | Separation based on polarity with UV absorbance detection. | ≥98% | Good for non-volatile impurities and isomers. | Requires solubility in the mobile phase and a UV chromophore. |
| qNMR | Quantification based on NMR signal integrals against an internal standard. | ≥98% | Provides an absolute measure of purity without analyte-specific standards; structural confirmation. | Less sensitive than GC-MS for trace impurities. |
Table 3: Purity Assessment of 2-Iodofuran
| Analytical Method | Principle | Typical Purity Range | Advantages | Disadvantages |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | >97% | High sensitivity for iodine-containing compounds. | Potential for decomposition at high temperatures. |
| HPLC-UV | Separation based on polarity with UV absorbance detection. | >97% | Good for analyzing potential non-volatile degradation products. | Mobile phase selection can be challenging to avoid reactions with the analyte. |
| qNMR | Quantification based on NMR signal integrals against an internal standard. | >97% | Accurate quantification and structural elucidation of impurities. | Lower throughput compared to chromatographic methods. |
Table 4: Purity Assessment of Furan-2-boronic acid
| Analytical Method | Principle | Typical Purity Range | Advantages | Disadvantages |
| HPLC-UV | Reversed-phase separation with UV detection. | ≥96%[1] | Well-suited for polar boronic acids and their byproducts (e.g., boroxines). | Peak shape can be affected by the interaction of the boronic acid with the silica support. |
| qNMR | Quantification based on NMR signal integrals against an internal standard. | ≥96% | Excellent for quantifying the active boronic acid content and identifying related impurities. | Sample preparation is critical to avoid degradation. |
| GC-MS | Derivatization to a volatile ester followed by GC separation and mass detection. | Not commonly used | Can be used for volatile impurities after derivatization. | Indirect method; derivatization adds complexity and potential for side reactions. |
Common Impurities
The synthesis of 2-halofurans and furan-2-boronic acid can lead to the formation of several types of impurities. Understanding these potential byproducts is crucial for developing appropriate analytical methods and purification strategies.
For 2-Halofurans (2-Bromo, 2-Chloro, 2-Iodo):
-
Starting Materials: Unreacted furan.
-
Reagents: Residual halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide, iodine).
-
Byproducts: Dihalogenated furans (e.g., 2,5-dibromofuran), other positional isomers, and polymeric materials.
-
Solvents: Residual solvents from the synthesis and purification steps (e.g., dimethylformamide, tetrahydrofuran).
For Furan-2-boronic acid:
-
Starting Materials: Unreacted 2-lithiated furan or Grignard reagent.
-
Byproducts: Boroxines (cyclic anhydrides of boronic acids), homocoupling products, and products of protodeboronation (furan).
-
Degradation Products: Oxidation or hydrolysis products.
Experimental Protocols
The following are detailed methodologies for the purity assessment of this compound and its alternatives.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 2-Halofurans
This method is suitable for the analysis of volatile impurities in this compound, 2-chlorofuran, and 2-iodofuran.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks. Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC-UV) Protocol for Furan Derivatives
This method is applicable for the purity assessment of this compound, 2-chlorofuran, 2-iodofuran, and furan-2-boronic acid.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the analyte).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile or a mixture of acetonitrile and water. Dilute as necessary to fall within the linear range of the detector.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak. A calibration curve can be prepared using a certified reference standard for quantitative analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol provides a highly accurate method for determining the absolute purity of the synthesized compounds.[2][3]
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized compound into a clean, dry vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 8 or 16 (sufficient to obtain a good signal-to-noise ratio).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum carefully.
-
Perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Logical Workflow for Purity Assessment
The following diagram illustrates a general workflow for assessing the purity of a synthesized compound like this compound.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the logical relationships in Suzuki-Miyaura coupling, a key application of these compounds, and a general experimental workflow for impurity identification.
By employing these analytical techniques and understanding the potential impurities, researchers can confidently assess the purity of this compound and its alternatives, ensuring the quality and reliability of their synthetic endeavors.
References
A Comparative Guide to Furan Synthesis: De Novo Construction versus Functionalization of 2-Bromofuran
For researchers and professionals in drug development and materials science, the furan scaffold is a critical heterocyclic motif found in numerous natural products, pharmaceuticals, and functional materials.[1][2] The strategic synthesis of substituted furans can be broadly approached in two ways: the de novo construction of the ring from acyclic precursors or the functionalization of a pre-existing, halogenated furan ring like 2-bromofuran.[1] This guide provides an objective comparison of these strategies, presenting supporting experimental data, detailed protocols, and mechanistic diagrams to inform synthetic planning.
Strategic Overview: Two Paths to a Furan Core
The choice between building a furan ring from the ground up or modifying an existing one is a critical decision in synthetic design. De novo syntheses offer high flexibility in placing substituents, while functionalization provides a direct route to specific derivatives from a common intermediate.
Caption: High-level strategies for synthesizing substituted furans.
De Novo Furan Synthesis
De novo methods construct the furan ring from acyclic starting materials, offering unparalleled versatility in controlling the substitution pattern.[1] The Paal-Knorr and Feist-Bénary syntheses are two of the most established and widely used classical methods.[3][4]
Paal-Knorr Synthesis
This method involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to form substituted furans.[5][6] Its primary advantage is the direct formation of the furan core, though its utility can be limited by the accessibility of the requisite 1,4-dicarbonyl precursors.[6]
Feist-Bénary Furan Synthesis
This reaction is a base-catalyzed condensation between an α-halo ketone and a β-dicarbonyl compound.[4][7] It is particularly effective for creating furans with specific substitution patterns that might be difficult to achieve through other routes.[1]
Quantitative Data for De Novo Syntheses
| Method | Starting Materials | Conditions | Yield (%) | Reference |
| Paal-Knorr | 2,5-Hexanedione | p-TsOH, Toluene, Reflux | 88 | [6] |
| Paal-Knorr | 1,4-Diphenyl-1,4-butanedione | H₂SO₄, EtOH, Reflux | 95 | [3] |
| Paal-Knorr (Microwave) | 3,4-Dimethyl-2,5-hexanedione | TFA, Microwave (120 °C) | 92 | [5] |
| Feist-Bénary | Ethyl acetoacetate & Chloroacetone | Pyridine, Reflux | 65-75 | [7][8] |
| Feist-Bénary | Diethyl 1,3-acetonedicarboxylate & Bromoacetaldehyde | K₂CO₃, Acetone, RT | 78 | [4] |
Experimental Protocol: Feist-Bénary Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate[7]
-
Setup : A round-bottom flask is charged with pyridine (1.2 equivalents) and ethyl acetoacetate (1.0 equivalent).
-
Addition : Chloroacetone (1.0 equivalent) is added slowly to the mixture at room temperature.
-
Reaction : The reaction mixture is heated to reflux and maintained for 4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After cooling to room temperature, the mixture is diluted with diethyl ether and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification : The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Caption: General experimental workflow for de novo furan synthesis.
Functionalization of this compound
This strategy utilizes a pre-formed furan ring bearing a bromine atom, which serves as a versatile "handle" for introducing a wide range of substituents. This approach is often characterized by high yields and predictable regioselectivity, particularly for the synthesis of 2-substituted furans.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura (using boronic acids) and Stille (using organostannanes) couplings are powerful methods for forming new carbon-carbon bonds at the C2 position of the furan ring.[1][9] These methods are especially effective for synthesizing 2-arylfurans.[10]
Lithiation and Electrophilic Quench
Treatment of this compound with a strong organolithium base (e.g., n-butyllithium) at low temperatures (-78 °C) results in a highly selective lithium-halogen exchange, generating a 2-lithiofuran intermediate.[11][12] This potent nucleophile can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) to install diverse functional groups.[11]
Quantitative Data for this compound Functionalization
| Method | Electrophile/Coupling Partner | Conditions | Yield (%) | Reference |
| Suzuki Coupling | Phenylboronic acid | PdCl₂(PPh₃)₂, K₂CO₃, DMF/H₂O, 80 °C | 85 | [13] |
| Suzuki Coupling | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂, K₂CO₃, DMF/H₂O, 80 °C | 82 | [13] |
| Stille Coupling | Phenyltributylstannane | Pd(PPh₃)₄, Dioxane, Reflux | 87 | [14] |
| Lithiation-Quench | Benzaldehyde | n-BuLi, THF, -78 °C | 75 | [11] |
| Lithiation-Quench | CO₂ (Dry Ice) | n-BuLi, THF, -78 °C | 80 | [11] |
Experimental Protocol: Suzuki Coupling of this compound with an Arylboronic Acid[13]
-
Setup : Under a nitrogen atmosphere, a flame-dried flask is charged with the arylboronic acid (1.0 mmol), K₂CO₃ (2.5 mmol), and the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.02 mmol).
-
Solvent and Reagent Addition : A degassed mixture of DMF and water (e.g., 3:1 ratio, 4 mL total) is added, followed by this compound (1.7 mmol).
-
Reaction : The mixture is heated to 75–85 °C and stirred for 16–20 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up : After cooling to room temperature, the reaction is quenched by adding water (15-20 mL). The resulting suspension is extracted with ether (3 x 10 mL).
-
Purification : The combined organic layers are washed with water, dried over anhydrous sodium sulfate, concentrated, and the crude residue is purified by column chromatography to afford the 2-arylfuran.
Caption: Workflow for functionalization via Pd-catalyzed cross-coupling.
Head-to-Head Comparison
| Feature | De Novo Synthesis (e.g., Paal-Knorr, Feist-Bénary) | Functionalization of this compound |
| Versatility | High. Allows for diverse and complex substitution patterns directly from acyclic precursors.[1] | Moderate. Limited to substitution at the C2 position (or other positions if starting with differently halogenated furans). |
| Substrate Availability | Can be a limitation. Synthesis of specific 1,4-dicarbonyls can be challenging.[6] | Generally good. This compound and many coupling partners/electrophiles are commercially available or readily prepared.[13] |
| Predictability | Generally good, but regioselectivity can be an issue in some Feist-Bénary reactions. | High. Reactions at the C2 position are highly selective due to the electronics of the furan ring.[9] |
| Functional Group Tolerance | Can be limited by harsh acidic or basic conditions and high temperatures. | Generally good, especially with modern cross-coupling catalysts that operate under milder conditions. |
| Scalability | Can be straightforward, but purification of some acyclic precursors may be difficult on a large scale. | Often highly scalable, with well-established and robust cross-coupling and lithiation protocols. |
| Key Advantage | Access to virtually any substitution pattern. | Rapid access to 2-substituted furans from a common intermediate. |
Conclusion: Choosing the Right Strategy
The decision between de novo synthesis and the functionalization of this compound is dictated by the specific goals of the research program.
-
De novo synthesis is the superior choice when the target molecule possesses a complex or novel substitution pattern that cannot be easily accessed from a pre-functionalized furan. Its strength lies in its flexibility and ability to construct the core structure with the desired substituents already in place.[1]
-
Functionalization of this compound is ideal for rapidly generating libraries of 2-substituted analogues or when the target is a derivative functionalized at the C2 position. This approach leverages a common, readily available starting material to produce a multitude of compounds efficiently and with high predictability.[10]
Ultimately, a thorough understanding of both methodologies allows researchers to select the most efficient, cost-effective, and elegant pathway to their desired furan-containing molecules.
Caption: Decision workflow for selecting a furan synthesis strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Use of 2-Bromofuran in Multi-Step Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of the furan motif into complex molecules is a frequent objective. This five-membered heterocycle is a key structural component in numerous biologically active compounds. The choice of synthetic methodology to construct this core can significantly impact the overall efficiency, cost, and scalability of a multi-step synthesis. This guide provides a comprehensive cost-benefit analysis of utilizing 2-bromofuran as a pre-functionalized building block for cross-coupling reactions, compared to de novo furan synthesis strategies such as the Paal-Knorr and Feist-Bénary reactions.
Executive Summary
The use of this compound in palladium-catalyzed cross-coupling reactions offers a direct and often high-yielding route to 2-substituted and 2,5-disubstituted furans. This method is particularly advantageous when rapid access to a range of analogs with diverse aryl, heteroaryl, or vinyl substituents at the 2-position is desired. However, the initial cost of this compound and the expense of palladium catalysts must be considered.
De novo synthesis methods, such as the Paal-Knorr and Feist-Bénary reactions, provide a more cost-effective approach in terms of starting materials and can offer greater flexibility in accessing a wider array of substitution patterns. The trade-off often lies in potentially lower overall yields, the need for specific precursors (1,4-dicarbonyls or α-halo ketones and β-dicarbonyls), and sometimes harsher reaction conditions which may limit functional group tolerance.
This guide presents a detailed comparison of these approaches, including cost analysis, experimental data, and qualitative considerations to aid in the selection of the most appropriate synthetic strategy.
Cost-Benefit Analysis: this compound vs. De Novo Synthesis
The economic viability of a synthetic route is a critical factor in both academic research and industrial drug development. Here, we compare the approximate costs associated with each method for the synthesis of a hypothetical 2,5-disubstituted furan.
Table 1: Cost Comparison of Starting Materials
| Reagent | Supplier Example | Price (USD) | Quantity | Cost per Mole (USD) |
| This compound Approach | ||||
| This compound | Sigma-Aldrich | $53.80 | 100 mg | $79,066 |
| Phenylboronic Acid | Sigma-Aldrich | $35.50 | 5 g | $86.65 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Sigma-Aldrich | $104.00 | 1 g | $90,000 |
| Paal-Knorr Synthesis | ||||
| 2,5-Hexanedione | Sigma-Aldrich | $96.20 | 25 g | $44.78 |
| Feist-Bénary Synthesis | ||||
| Chloroacetone | Sigma-Aldrich | $40.10 | 100 g | $4.33 |
| Ethyl Acetoacetate | Sigma-Aldrich | $70.80 | 1 kg | $9.21 |
Note: Prices are approximate and subject to change. Catalyst cost in the this compound approach is based on a typical loading of 1-5 mol% and is often recoverable to some extent, which can reduce the overall cost.
Performance Comparison: Experimental Data
The efficiency of a synthetic route is best evaluated through experimental yields and reaction conditions. The following tables summarize representative data for the synthesis of substituted furans using the three discussed methods.
Table 2: Performance of this compound in Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ (3) | Dioxane/H₂O | 80 | 3-5 | 92 | [1] |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (2) | DMF | 80 | 16 | 88 | [2] |
| Heck | Styrene | Pd(OAc)₂ (1) / PPh₃ (2) | Dioxane | 80 | 24 | 88-99 | [3] |
Table 3: Performance of De Novo Furan Synthesis Methods
| Reaction Type | Starting Materials | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Paal-Knorr | 2,5-Hexanedione | H₂SO₄ (cat.) | - | 50 | 24 | 2,5-Dimethylfuran | 95 | [4] |
| Feist-Bénary | Chloroacetone, Ethyl acetoacetate | Pyridine | Ethanol | Reflux | 4 | Ethyl 2,5-dimethylfuran-3-carboxylate | 65-70 | [5] |
Signaling Pathways and Experimental Workflows
To visualize the strategic differences between these synthetic approaches, the following diagrams illustrate the general workflows.
Detailed Experimental Protocols
Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the dioxane and water.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 80°C and stir for 3-5 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenylfuran.[1]
Paal-Knorr Synthesis of 2,5-Dimethylfuran
Materials:
-
2,5-Hexanedione (1.0 mmol)
-
Sulfuric acid (catalytic amount)
Procedure:
-
In a suitable reaction vessel, heat 2,5-hexanedione to 50°C.
-
Add a catalytic amount of sulfuric acid.
-
Stir the reaction mixture for 24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, the product can be isolated and purified by distillation.[4]
Feist-Bénary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
Materials:
-
Chloroacetone (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Pyridine (1.0 mmol)
-
Ethanol (5 mL)
Procedure:
-
To a solution of ethyl acetoacetate in ethanol, add pyridine.
-
Slowly add chloroacetone to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.[5]
Qualitative Comparison: Beyond Cost and Yield
Table 4: Qualitative Comparison of Furan Synthesis Strategies
| Feature | This compound Cross-Coupling | Paal-Knorr Synthesis | Feist-Bénary Synthesis |
| Versatility | Excellent for introducing a wide variety of aryl, heteroaryl, and vinyl groups at the 2-position. | Good for symmetrically and unsymmetrically substituted furans, but limited by the availability of the 1,4-dicarbonyl precursor.[6] | Good for accessing specific substitution patterns, particularly 2,5-disubstituted furans.[7] |
| Functional Group Tolerance | Generally good, as modern cross-coupling reactions are tolerant of many functional groups. However, the organometallic reagents can be sensitive. | Limited by the often harsh acidic conditions, which can be detrimental to acid-sensitive functional groups.[8] | Generally moderate, but the basic conditions can affect base-labile groups. |
| Scalability | Readily scalable, with many industrial applications of cross-coupling reactions. Catalyst cost and removal can be a concern on a large scale. | Scalable, but the synthesis of the 1,4-dicarbonyl precursor can be a limiting factor. | Scalable, with readily available starting materials. |
| Safety Considerations | This compound is a flammable liquid and an irritant. Palladium catalysts can be pyrophoric. Organotin reagents used in Stille coupling are highly toxic.[9] | The use of strong acids requires caution. Some 1,4-dicarbonyls can be toxic. | α-Halo ketones are lachrymators and toxic. The use of pyridine requires a well-ventilated area. |
Conclusion
The choice between using this compound as a building block and employing a de novo furan synthesis is a strategic decision that depends on the specific goals of the synthesis.
-
For rapid lead optimization and the synthesis of libraries of 2-aryl or 2-vinyl furans, the this compound cross-coupling approach is often superior. Its predictability, generally high yields, and broad substrate scope for the coupling partner make it a powerful tool for medicinal chemistry. The higher initial cost of the starting material and catalyst may be justified by the speed and efficiency of analog synthesis.
-
For the large-scale, cost-effective synthesis of a specific furan-containing target, or when the desired substitution pattern is not easily accessible from this compound, de novo methods like the Paal-Knorr and Feist-Bénary syntheses are attractive alternatives. The lower cost of starting materials is a significant advantage. However, the potential for lower yields, harsher reaction conditions, and the need to synthesize the requisite precursors must be carefully evaluated.
Ultimately, a thorough analysis of the target molecule's structure, the desired scale of the synthesis, the available budget, and the timeline will guide the prudent researcher to the most appropriate and efficient synthetic strategy.
References
- 1. scispace.com [scispace.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Bromofuran
For Researchers, Scientists, and Drug Development Professionals
The functionalization of furan rings is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. As a readily available building block, 2-bromofuran is a key starting material for the introduction of diverse molecular fragments via palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is paramount to the success of these transformations, directly impacting reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of common palladium catalysts for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this compound, supported by experimental data to inform your catalyst selection.
Catalyst Performance Comparison
The efficacy of a palladium catalyst is intimately linked to the nature of the cross-coupling reaction and the specific substrates involved. Below is a summary of the performance of various palladium catalysts in the cross-coupling of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. For the coupling of this compound with arylboronic acids, several common palladium catalysts have been evaluated.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF/H₂O | 80 | 16-20 | Phenylboronic acid | ~70 |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 80 | 16-20 | Phenylboronic acid | 62[1] |
| Pd(OAc)₂ | None | K₂CO₃ | DMF/H₂O | 80 | 16-20 | Phenylboronic acid | <50[1] |
| 5% Pd/C | None | K₂CO₃ | DMF/H₂O | 80 | 16-20 | Phenylboronic acid | 73[1] |
Data synthesized from available literature. Yields are approximate and can vary based on specific reaction conditions and the nature of the boronic acid.
Based on available data, for the Suzuki-Miyaura coupling of this compound, Pd(PPh₃)₄ and heterogeneous 5% Pd/C appear to provide the most promising results among the commonly used catalysts, with PdCl₂(PPh₃)₂ also being a viable option. The use of Pd(OAc)₂ without an external phosphine ligand generally results in lower yields for this specific transformation.
Heck Coupling
The Heck reaction allows for the arylation of alkenes. For the reaction of this compound with styrenic and acrylic partners, palladium acetate-based systems are frequently employed.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 12-24 | Styrene | 85[2] |
| Pd(OAc)₂ | P(o-tolyl)₃ | NaOAc | DMA | 120 | 12-24 | n-Butyl acrylate | 78[2] |
Data is illustrative of typical conditions and yields for Heck reactions involving bromofurans.
In the Heck reaction, Pd(OAc)₂ combined with a phosphine ligand is a robust catalytic system. The choice of ligand and base can be tuned to optimize the reaction with different acrylate or styrenic coupling partners.
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds, linking this compound to terminal alkynes. This reaction typically requires a copper(I) co-catalyst.
| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Diisopropylamine | THF | RT | 3 | Phenylacetylene | ~89 |
| Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | Various alkynes | High |
Yields are based on general procedures for Sonogashira couplings of aryl bromides and may vary for this compound.
The combination of PdCl₂(PPh₃)₂ and a copper(I) salt is a widely adopted and effective system for the Sonogashira coupling of this compound. Pd(PPh₃)₄ is also a highly effective catalyst for this transformation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. While specific comparative data for the amination of this compound is limited, general principles for aryl bromides suggest that palladium acetate or palladium(0) precursors combined with bulky, electron-rich phosphine ligands are the most effective.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(OAc)₂ | BrettPhos/RuPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 2-24 | Primary/Secondary Amines | Generally High |
| Pd₂(dba)₃ | BINAP/Xantphos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 | 2-24 | Primary/Secondary Amines | Generally High |
These conditions are based on general protocols for the Buchwald-Hartwig amination of aryl bromides and represent a starting point for the optimization of the reaction with this compound.
For the Buchwald-Hartwig amination of this compound, it is recommended to screen a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky biarylphosphine ligand such as BrettPhos, RuPhos, BINAP, or Xantphos to identify the optimal catalytic system.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for a palladium-catalyzed cross-coupling reaction and the catalytic cycle for the Suzuki-Miyaura coupling.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
The following are representative experimental protocols for the cross-coupling of this compound. Note: These protocols should be adapted and optimized for specific substrates and desired outcomes. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from procedures for the coupling of bromofurans with arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) and Water (e.g., 3:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the DMF/water solvent mixture (e.g., 4 mL).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.
-
To the degassed solution, add Pd(PPh₃)₄ (0.02-0.05 mmol).
-
Heat the reaction mixture to 80-90 °C and stir for 16-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Heck Coupling Protocol
This protocol is a general procedure for the Heck reaction of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., Styrene) (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF (e.g., 5 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol), the alkene (1.2 mmol), and triethylamine (1.5 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling Protocol
This is a typical procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diisopropylamine or triethylamine
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02-0.05 mmol), and CuI (0.01-0.03 mmol).
-
Add anhydrous THF (e.g., 5 mL) and the amine (e.g., diisopropylamine, 2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 3-12 hours, monitoring by TLC or GC-MS.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol (General)
This protocol is a general starting point for the amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Bulky phosphine ligand (e.g., BrettPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
In a glovebox or under a robust inert atmosphere, add Pd(OAc)₂ (0.02 mmol), the phosphine ligand (0.04 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk tube.
-
Add anhydrous toluene (e.g., 5 mL).
-
Add the amine (1.2 mmol) and this compound (1.0 mmol).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 2-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Unambiguous Structural Confirmation of 2-Bromofuran Derivatives: A 2D NMR Comparative Guide
For researchers, scientists, and drug development professionals, the precise and unambiguous structural elucidation of synthesized molecules is a cornerstone of chemical research and development. In the realm of heterocyclic chemistry, furan derivatives are of significant interest due to their presence in numerous natural products and pharmaceuticals. The introduction of a bromine atom, as in 2-bromofuran derivatives, further enhances their utility as versatile intermediates in cross-coupling reactions for the synthesis of more complex molecules. However, this substitution also necessitates rigorous structural confirmation to ensure correct isomer identification and to understand its influence on the molecule's electronic and steric properties.
This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural confirmation of this compound derivatives. We present detailed experimental protocols for key 2D NMR experiments, illustrative data, and a comparison with alternative analytical techniques, supported by experimental data.
The Power of 2D NMR in Structural Elucidation
While one-dimensional (1D) ¹H and ¹³C NMR provide initial and essential information about the chemical environment of protons and carbons, they often fall short in unambiguously assigning the structure of substituted aromatic systems like this compound derivatives, especially when dealing with complex substitution patterns. 2D NMR spectroscopy overcomes these limitations by providing correlations between nuclei, revealing through-bond and through-space connectivities that are instrumental in piecing together the molecular puzzle.[1]
The primary 2D NMR experiments utilized for the structural confirmation of this compound derivatives are:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, revealing which protons are adjacent to each other.[2][3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, allowing for the definitive assignment of protonated carbons.[2][3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH), which is critical for identifying connectivity across quaternary carbons and linking different spin systems.[2][3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, providing crucial information about the stereochemistry and conformation of the molecule.
Illustrative Structural Confirmation of a this compound Derivative
To demonstrate the power of 2D NMR, let us consider the structural elucidation of a hypothetical substituted this compound derivative: 2-bromo-5-(hydroxymethyl)furan .
Table 1: Hypothetical ¹H and ¹³C NMR Data for 2-bromo-5-(hydroxymethyl)furan (in CDCl₃)
| Atom Number | ¹H Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | ¹³C Chemical Shift (δ) ppm |
| 1 (O) | - | - | - | - |
| 2 (C-Br) | - | - | - | 123.0 |
| 3 (C-H) | 6.45 | d | 3.5 | 112.5 |
| 4 (C-H) | 6.30 | d | 3.5 | 110.0 |
| 5 (C-CH₂OH) | - | - | - | 158.0 |
| 6 (CH₂) | 4.60 | s | - | 57.0 |
| 7 (OH) | 2.50 | br s | - | - |
Table 2: Key 2D NMR Correlations for 2-bromo-5-(hydroxymethyl)furan
| Experiment | ¹H Signal (δ) ppm | Correlated ¹H Signal (δ) ppm | Correlated ¹³C Signal (δ) ppm | Inferred Connectivity |
| COSY | 6.45 (H-3) | 6.30 (H-4) | - | H-3 is coupled to H-4 |
| HSQC | 6.45 (H-3) | - | 112.5 (C-3) | H-3 is directly attached to C-3 |
| 6.30 (H-4) | - | 110.0 (C-4) | H-4 is directly attached to C-4 | |
| 4.60 (H-6) | - | 57.0 (C-6) | The CH₂ protons are attached to C-6 | |
| HMBC | 6.45 (H-3) | - | 123.0 (C-2), 110.0 (C-4), 158.0 (C-5) | H-3 shows long-range coupling to C-2, C-4, and C-5 |
| 6.30 (H-4) | - | 123.0 (C-2), 112.5 (C-3), 158.0 (C-5) | H-4 shows long-range coupling to C-2, C-3, and C-5 | |
| 4.60 (H-6) | - | 158.0 (C-5), 110.0 (C-4) | The CH₂ protons show long-range coupling to C-5 and C-4 |
The COSY spectrum would show a cross-peak between the protons at 6.45 ppm and 6.30 ppm, confirming their adjacent relationship on the furan ring. The HSQC spectrum would then link these protons to their directly attached carbons. The crucial HMBC correlations would unequivocally establish the substitution pattern. For instance, the correlation between the methylene protons (H-6) at 4.60 ppm and the quaternary carbon C-5 at 158.0 ppm confirms the position of the hydroxymethyl group.
Experimental Workflow and Protocols
The structural confirmation of a this compound derivative using 2D NMR follows a systematic workflow.
Detailed Experimental Protocols
The following are generalized protocols for acquiring the key 2D NMR spectra. Specific parameters may need to be optimized based on the spectrometer and the sample.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
1. COSY (Correlation Spectroscopy): [4][5][6]
-
Pulse Program: Standard cosygpqf or similar gradient-selected pulse sequence.
-
Acquisition Parameters:
-
Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals.
-
Acquire 1024 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
Use 2-4 scans per increment with a relaxation delay of 1-2 seconds.
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
2. HSQC (Heteronuclear Single Quantum Coherence): [4][6][7]
-
Pulse Program: Standard hsqcedetgpsisp2.2 or similar edited HSQC pulse sequence to differentiate CH/CH₃ from CH₂ signals.
-
Acquisition Parameters:
-
Set the F2 (¹H) spectral width as determined from the ¹H spectrum.
-
Set the F1 (¹³C) spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Acquire 1024 data points in F2 and 256 increments in F1.
-
Use 4-8 scans per increment with a relaxation delay of 1.5 seconds.
-
Set the one-bond coupling constant (¹J_CH) to an average value of 145 Hz.
-
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
3. HMBC (Heteronuclear Multiple Bond Correlation): [4][6][7]
-
Pulse Program: Standard hmbcgplpndqf or similar gradient-selected pulse sequence.
-
Acquisition Parameters:
-
Set the F2 (¹H) and F1 (¹³C) spectral widths as for the HSQC experiment.
-
Acquire 1024-2048 data points in F2 and 256-512 increments in F1.
-
Use 8-16 scans per increment with a relaxation delay of 1.5-2.0 seconds.
-
Set the long-range coupling constant (ⁿJ_CH) to an optimized value, typically 8-10 Hz.
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
Comparison with Alternative Techniques
While 2D NMR is a powerful tool for structural elucidation in solution, other techniques can provide complementary or, in some cases, definitive structural information.[8]
Table 3: Comparison of Structural Elucidation Techniques
| Technique | Sample Phase | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Solution | Detailed atomic connectivity, stereochemistry, and conformational information in solution. | Non-destructive; provides a wealth of structural detail for molecules in a physiologically relevant state. | Requires a relatively larger amount of sample; can be time-consuming; may not be suitable for insoluble compounds. |
| X-ray Crystallography | Solid (single crystal) | Absolute 3D structure, including bond lengths, bond angles, and stereochemistry in the solid state.[8][9] | Provides the most definitive and high-resolution structural information.[8][9] | Requires a suitable single crystal, which can be difficult to grow; the solid-state conformation may differ from the solution conformation.[8][9] |
| Mass Spectrometry (MS) | Gas phase (after ionization) | Precise molecular weight, elemental composition (with high resolution), and fragmentation patterns.[8] | High sensitivity; requires a very small amount of sample; can be coupled with chromatographic techniques for mixture analysis.[8] | Provides limited information about stereochemistry and isomer connectivity; fragmentation can be complex to interpret. |
Conclusion
For the unambiguous structural confirmation of this compound derivatives, 2D NMR spectroscopy stands out as an indispensable tool. The synergistic application of COSY, HSQC, and HMBC experiments allows for a complete and confident assignment of all proton and carbon signals, thereby elucidating the precise connectivity and substitution pattern of the molecule in solution. While techniques like mass spectrometry and X-ray crystallography provide valuable and often complementary information regarding molecular formula and solid-state structure, respectively, 2D NMR offers an unparalleled level of detail for characterizing the solution-state structure, which is often more relevant to the chemical reactivity and biological activity of these important heterocyclic compounds.
References
- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. chem.ubc.ca [chem.ubc.ca]
- 6. ulethbridge.ca [ulethbridge.ca]
- 7. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
Safety Operating Guide
Proper Disposal of 2-Bromofuran: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 2-Bromofuran
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of this compound, a halogenated furan used in various research and development applications. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This compound is classified as a hazardous substance, and its disposal is regulated. Improper handling can lead to significant health and environmental risks.
Key Safety and Handling Data
The following table summarizes the critical safety information for this compound. This data should be reviewed before handling or disposing of the chemical.
| Parameter | Value | Reference |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation; H301: Toxic if swallowed. | [1] |
| UN Number | UN1993 | [2] |
| Hazard Class | 3 (Flammable Liquid) | [2] |
| Packing Group | II | [2] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection/face protection. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [1][3] |
Detailed Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Dedicated Waste Container: All this compound waste, including contaminated materials, must be collected in a designated, leak-proof container made of compatible material (e.g., glass or high-density polyethylene).[3]
-
Halogenated Waste Stream: this compound is a halogenated organic compound and must be disposed of in the designated halogenated waste stream.[4][5][6] Do not mix with non-halogenated organic waste, as this complicates the disposal process and increases costs.[3][7]
-
Avoid Mixing Incompatibles: Never mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases in the same container to prevent dangerous chemical reactions.[1][3]
-
Container Filling: Do not fill waste containers beyond 90% of their capacity to allow for vapor expansion and prevent spills.[4]
2. Labeling of Waste Containers:
-
Accurate Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste."[5]
-
Content Identification: The label must include the full chemical name, "this compound," and the approximate concentration or percentage in the waste mixture.[6]
-
Hazard Symbols: Affix appropriate hazard pictograms (e.g., flammable, irritant, toxic).
-
Generator Information: Include the name of the principal investigator or laboratory contact and the date of waste generation.
3. Storage of Waste:
-
Secure Storage: Store waste containers in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[3]
-
Closed Containers: Keep waste containers tightly closed when not in use to prevent the release of flammable and harmful vapors.[1][8]
4. Spill Management:
-
Immediate Action: In the event of a spill, evacuate all non-essential personnel from the area.
-
Ventilation: Ensure adequate ventilation to disperse vapors.
-
Containment: Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[8]
-
Collection: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[8]
-
Decontamination: Clean the spill area thoroughly.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, during the cleanup process.
5. Final Disposal:
-
Authorized Disposal: The final disposal of this compound must be conducted through an authorized hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1][8]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.[2][8]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. ethz.ch [ethz.ch]
- 5. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management [mcmaster.ca]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 2-Bromofuran
Essential Safety and Handling Guide for 2-Bromofuran
This document provides critical safety, handling, and disposal information for laboratory professionals working with this compound. The following procedural guidance is designed to ensure safe laboratory operations and minimize risks to personnel and the environment.
Hazard Summary
This compound is a highly flammable and irritating chemical.[1][2] It is crucial to understand its primary hazards before handling. The compound is classified as a "Danger" substance and requires stringent safety protocols.[2]
| Hazard Category | Description |
| Physical Hazards | H225: Highly flammable liquid and vapor.[2][3] |
| Health Hazards | H315: Causes skin irritation.[2][4] H319: Causes serious eye irritation.[2][4] H335: May cause respiratory irritation.[2][4] |
| Additional Concerns | Air sensitive.[5] May be harmful if swallowed, inhaled, or absorbed through the skin.[5] |
Quantitative Safety Data
Key physical and chemical properties of this compound relevant to its safe handling are summarized below.
| Property | Value |
| Molecular Formula | C₄H₃BrO[2][5][6] |
| Molecular Weight | 146.97 g/mol [2][5][6] |
| Appearance | Colorless to light yellow liquid.[1][6] |
| Flash Point | 3 °C (37.4 °F)[6] |
| Boiling Point | 106.6 ± 13.0 °C at 760 mmHg[5] |
| Density | ~1.7 g/cm³[5][6] |
| Storage Temperature | Refrigerated, below 4°C (39°F).[5][7] |
Personal Protective Equipment (PPE)
Strict adherence to PPE requirements is mandatory to prevent exposure. All handling should occur in a certified chemical fume hood.[1][4]
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face | Chemical splash goggles and face shield | Goggles must be ANSI Z87.1 compliant.[8][9] A face shield must be worn over goggles during procedures with a high risk of splashing.[8][9] |
| Skin and Body | Chemical-resistant gloves and a flame-resistant (FR) lab coat | Wear appropriate protective gloves to prevent skin exposure.[4][5] Always inspect gloves before use and replace immediately if contaminated. A flame-resistant lab coat is recommended.[8][9] Long pants and closed-toe shoes are required.[8][10] |
| Respiratory | Use within a chemical fume hood | All work must be conducted in a well-ventilated area, preferably a certified chemical fume hood, to keep airborne concentrations low.[4][5] If ventilation is inadequate or a spill occurs, a NIOSH/MSHA-approved respirator is necessary.[5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and compliance.
Step-by-Step Handling Protocol
-
Preparation : Before starting work, ensure a chemical fume hood is certified and operational. Locate the nearest safety shower and eyewash station.[5]
-
PPE : Don all required PPE as specified in the table above.
-
Handling : Conduct all manipulations of this compound inside the fume hood. Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[3][11] Keep the container tightly closed when not in use.[3][4][5][7]
-
Incompatibilities : Avoid contact with strong oxidizing agents and acids.[5][7]
-
Storage : Store this compound in a tightly sealed container under an inert nitrogen atmosphere, and keep refrigerated below 4°C (39°F).[5][7]
-
Decontamination : After handling, wash hands thoroughly with soap and water.[4] Decontaminate all work surfaces and equipment.
Waste Disposal Plan
-
Characterization : All this compound waste and contaminated materials must be treated as hazardous waste.[12]
-
Collection : Collect all liquid and solid waste in a dedicated, properly labeled, and sealed hazardous waste container.[5][12] The container should be stored in a cool, well-ventilated area away from ignition sources.
-
Contaminated Materials : Any items that come into contact with this compound, such as gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste.[12]
-
Final Disposal : Arrange for collection by a licensed hazardous waste disposal company.[12][13] Never pour this compound down the drain or dispose of it with regular trash.[11] Always consult and adhere to your institution's and local environmental regulations.[13]
Procedural Diagrams
The following diagrams illustrate the essential workflows for safely handling this compound.
Caption: Safe handling workflow for this compound.
Caption: Emergency spill response plan.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Furan, 2-bromo- | C4H3BrO | CID 2776190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 584-12-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. This compound | CAS#:584-12-3 | Chemsrc [chemsrc.com]
- 6. This compound | 584-12-3 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 9. benchchem.com [benchchem.com]
- 10. Personal Protective Equipment (PPE) - Environmental Health and Safety - Purdue University [purdue.edu]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
